Methyl methanesulfinate
Description
Properties
IUPAC Name |
methyl methanesulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2S/c1-4-5(2)3/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXJECMZMLSTEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10317151 | |
| Record name | methyl methanesulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10317151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666-15-9 | |
| Record name | NSC311946 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl methanesulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10317151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of methyl methanesulfinate from methanesulfinyl chloride
Target Molecule: Methyl Methanesulfinate (
Part 1: Executive Summary & Chemical Context
The Crucial Distinction: Sulfinate vs. Sulfonate
Warning: This synthesis targets Methyl Methanesulfinate (S oxidation state +4), not the potent carcinogen Methyl Methanesulfonate (MMS, S oxidation state +6).
-
Target (Sulfinate):
. Chiral at sulfur. Used as a sulfinylating agent and intermediate in asymmetric synthesis (analogous to the Andersen reagent). -
Common Confusion (Sulfonate):
.[1] Achiral at sulfur. A known mutagen/alkylating agent.[1][2]
Researchers must verify the oxidation state of the starting acid chloride. This protocol strictly utilizes Methanesulfinyl Chloride (
Reaction Utility in Drug Development
Methyl methanesulfinate serves as a "chiral sulfur" building block (in racemic form unless resolved) and a soft alkylating agent. In medicinal chemistry, sulfinates are precursors to chiral sulfoxides—a pharmacophore found in proton pump inhibitors (e.g., Esomeprazole) and various enzyme inhibitors. The methoxy group acts as a leaving group upon attack by Grignard reagents or organolithiums, allowing stereospecific substitution at the sulfur center.
Part 2: Critical Reagent Handling (The "Self-Validating" System)
Instability of Methanesulfinyl Chloride
Methanesulfinyl chloride is thermodynamically unstable and moisture-sensitive. Unlike its sulfonyl analog, it disproportionates at room temperature and hydrolyzes violently.
-
Visual Check: The reagent should be a pale yellow liquid. If it has turned dark orange or red, it has disproportionated into methanesulfenyl chloride (
) and methanesulfonyl chloride ( ). Do not use degraded reagent. -
Storage: Must be stored at -20°C under Argon. Ideally, generate in situ or distill immediately prior to use (bp 47–48°C at 15 mmHg).
Safety Profile
-
Methanesulfinyl Chloride: Lachrymator, corrosive, evolves HCl on contact with moisture.
-
Methyl Methanesulfinate: Potential alkylating agent.[2] Handle with high-potency containment (SafeBridge Band 3/4 equivalent protocols recommended until fully characterized).
Part 3: Experimental Protocol
Reaction Mechanism
The reaction proceeds via nucleophilic substitution at the sulfinyl sulfur. The base (Triethylamine) acts as an HCl scavenger to drive the equilibrium and prevent acid-catalyzed decomposition of the sulfinate ester.
Caption: Nucleophilic substitution pathway at the S(IV) center. The base is critical to prevent acid-mediated Pummerer-type rearrangements.
Materials & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) | Notes |
| Methanesulfinyl Chloride | SM | 1.0 | 98.55 | ~1.37 | Freshly Distilled |
| Methanol | Nucleophile | 1.1 | 32.04 | 0.792 | Anhydrous |
| Triethylamine (Et₃N) | Base | 1.2 | 101.19 | 0.726 | Dry over KOH |
| Dichloromethane (DCM) | Solvent | - | - | - | Anhydrous |
Step-by-Step Synthesis
Step 1: System Preparation
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Purge with Nitrogen/Argon for 15 minutes.
-
Charge the flask with Methanol (1.1 eq) , Triethylamine (1.2 eq) , and anhydrous DCM (approx. 10 mL per gram of chloride).
-
Cool the mixture to -10°C using an ice/salt bath or cryocooler.
Step 2: Controlled Addition
-
Dilute Methanesulfinyl Chloride (1.0 eq) with an equal volume of anhydrous DCM in the addition funnel.
-
Critical Step: Add the chloride solution dropwise to the cold alcohol/amine mixture over 30–45 minutes.
-
Why: The reaction is exothermic. Rapid addition generates local heat spots that cause the sulfinyl chloride to decompose or the product to oxidize.
-
-
Observe the formation of a white precipitate (Triethylamine Hydrochloride).
Step 3: Reaction & Quench
-
Allow the mixture to stir at 0°C for 1 hour , then slowly warm to room temperature over 1 hour.
-
TLC Check: Monitor consumption of acid chloride (though difficult to visualize directly, the disappearance of the pungent acid chloride smell is a qualitative indicator).
-
Filter the reaction mixture through a pad of Celite or a fritted glass funnel to remove the solid Et₃N·HCl salt. Wash the cake with cold DCM.
Step 4: Workup & Purification [3]
-
Wash the filtrate with cold 5% NaHCO₃ solution (rapidly) to remove traces of acid, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ (avoid CaCl₂ as it can coordinate with sulfinates).
-
Concentrate under reduced pressure (Rotavap) at < 30°C bath temperature .
-
Caution: Sulfinates are thermally sensitive. Do not overheat.
-
-
Purification: Distillation under reduced pressure is required for high purity.
-
Target BP: ~45–50°C at 15 mmHg (extrapolated); Lit BP 132°C at 760 mmHg.
-
Part 4: Analytical Characterization
To validate the synthesis, you must distinguish the Sulfinate from the Sulfonate.
| Property | Methyl Methanesulfinate (Target) | Methyl Methanesulfonate (Impurity) |
| Formula | ||
| Oxidation State | Sulfur (+4) | Sulfur (+6) |
| Chirality | Chiral (Racemic) | Achiral |
| ¹H NMR (CDCl₃) | ||
| IR Spectroscopy |
Interpretation:
-
In the Sulfinate, the S-Me protons are more shielded (lower ppm) than in the Sulfonate due to the lower oxidation state of sulfur.
-
The IR band for S=O in sulfinates is distinctively lower frequency than the symmetric/asymmetric stretch of sulfonates.
Part 5: Process Optimization & Troubleshooting
Caption: Decision tree for troubleshooting common synthetic failures in sulfinate preparation.
Common Failure Modes
-
Oxidation: Sulfinates slowly oxidize to sulfonates in air. Store the product under Argon at -20°C.
-
Hydrolysis: The ester bond is labile under acidic conditions. Ensure the workup is neutral or slightly basic.
-
Thermal Decomposition: Attempting to distill at atmospheric pressure will likely degrade the product. Use high vacuum.
References
-
Douglass, I. B.; Norton, R. V. (1973). "Methanesulfinyl Chloride".[4][5][6][7][8] Organic Syntheses, Coll. Vol. 5, p.709. [Link]
- Primary source for the synthesis and handling of the unstable methanesulfinyl chloride starting m
- Harpp, D. N.; Friedlander, B. T.; Smith, R. A. (1978). "Sulfur-Oxygen Bond Scission in Sulfinate Esters". Synthesis, 1978(3), 181-185.
- Andersen, K. K. (1962). "Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl (-)-p-Toluenesulfinate". Tetrahedron Letters, 3(3), 93-95. Foundational text on the utility of chiral sulfinate esters in drug development (The Andersen Synthesis).
-
PubChem Compound Summary. "Methyl Methanesulfinate (CID 12968)". National Center for Biotechnology Information. [Link]
- Source for physical property verific
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- 4. moltox.com [moltox.com]
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- 6. actylislab.com [actylislab.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
Comprehensive Physicochemical Profiling and Synthetic Methodologies of Methyl Methanesulfinate
Executive Summary
Methyl methanesulfinate (CAS: 666-15-9), frequently referred to as methanesulfinic acid methyl ester, is a low-molecular-weight sulfinate ester characterized by a stereogenic sulfur atom[1]. In the realms of advanced organic synthesis and drug development, it serves as a highly efficient electrophilic sulfinylating agent. This technical guide delineates its fundamental physical properties, structural nuances, and a field-validated protocol for its synthesis, empowering researchers to leverage its unique reactivity profile for the construction of complex chiral architectures.
Physicochemical Properties & Thermodynamic Profile
Understanding the physical parameters of methyl methanesulfinate is essential for safe handling, purification, and application in air-sensitive reactions. As a volatile, dense liquid, its thermodynamic properties dictate specific storage and operational constraints within the laboratory environment.
| Property | Value |
| Chemical Name | Methyl methanesulfinate[2] |
| Synonyms | Methanesulfinic acid methyl ester[1] |
| CAS Registry Number | 666-15-9[1] |
| Molecular Formula | C₂H₆O₂S[2] |
| Molecular Weight | 94.13 g/mol [2] |
| Density | 1.215 g/cm³[1] |
| Boiling Point | 132.3 °C at 760 mmHg[1] |
| Refractive Index | 1.478[1] |
| Flash Point | 33.8 °C[1] |
| Vapour Pressure | 10.9 mmHg at 25 °C[1] |
Structural and Mechanistic Insights
Methyl methanesulfinate possesses a chiral sulfur center due to the presence of a stereochemically active lone pair of electrons residing on the sulfur atom, which adopts a pseudo-tetrahedral geometry[3]. This structural feature is paramount in asymmetric synthesis, where sulfinate esters are utilized as precursors for chiral sulfoxides via stereospecific nucleophilic substitution (e.g., Andersen's method).
Furthermore, rotational isomerism around the S-O bond significantly influences its NMR shielding effects and overall reactivity[4]. The ester is highly susceptible to hydrolysis; it reacts slowly in hot water but accelerates rapidly under alkaline conditions due to the enhanced nucleophilicity of the hydroxide ion attacking the highly electrophilic sulfur center[5].
Field-Validated Synthetic Protocol
The synthesis of methyl methanesulfinate requires precise thermal and stoichiometric control to prevent over-oxidation. The most robust and scalable method involves the oxidative chlorination of methyl disulfide in the presence of methanol[6].
Step-by-step synthesis workflow of methyl methanesulfinate via oxidative chlorination.
Protocol: Oxidative Chlorination of Methyl Disulfide
Objective: To synthesize methyl methanesulfinate while suppressing the formation of methanesulfonyl chloride byproducts.
Step 1: Reaction Setup & Thermal Control Charge a dry, multi-neck round-bottom flask with a stoichiometric mixture of methyl disulfide and anhydrous methanol. Cool the system strictly to between -20 °C and -25 °C using a dry ice/acetone bath[6]. Causality: The low temperature is critical to dissipate the heat of the highly exothermic chlorination reaction and to kinetically favor sulfinyl chloride formation over the over-oxidized sulfonyl chloride byproduct.
Step 2: Oxidative Cleavage via Chlorination Slowly bubble chlorine gas into the vigorously stirred mixture[6]. Self-Validation Checkpoint: Observe the transient reddish-orange coloration of the solution. This visual cue acts as a self-validating system, confirming the in-situ generation of the methanesulfenyl chloride intermediate[6]. The subsequent fading of this color indicates successful progression to the sulfinyl chloride.
Step 3: In-Situ Esterification As chlorination proceeds, the intermediate is further oxidized to methanesulfinyl chloride, which immediately reacts with the surrounding methanol to form methyl methanesulfinate, releasing HCl gas[6]. Continue until gas evolution ceases.
Step 4: Primary Distillation Remove the cooling bath and subject the crude mixture to a preliminary vacuum distillation to remove unreacted methanol and dissolved HCl[6].
Step 5: Selective Scavenging of Contaminants Treat the crude distillate with p-toluidine,[6]. Causality: Over-oxidation inevitably produces trace amounts of methanesulfonyl chloride. p-Toluidine acts as a selective scavenger, reacting rapidly with the highly electrophilic sulfonyl chloride to form an insoluble sulfonamide precipitate, while leaving the less reactive sulfinate ester completely intact.
Step 6: Final Isolation Filter the mixture to remove the sulfonamide precipitate, and redistill the filtrate in vacuo to yield pure methyl methanesulfinate[6].
Reactivity Profile in Drug Development
Methyl methanesulfinate is a highly versatile synthon in medicinal chemistry. Its primary reactivity pathways define its utility in synthesizing complex sulfur-containing pharmacophores:
-
Hydrolysis: While relatively stable in neutral water, methyl methanesulfinate is rapidly hydrolyzed in alkaline conditions to yield methanesulfinic acid[5].
-
Oxidative Halogenation: It reacts readily with elemental chlorine or bromine to undergo oxidative halogenation, forming the corresponding methanesulfonyl halides and methyl halides[5].
-
Transesterification: Refluxing the ester with higher-order alcohols (e.g., 1-butanol) in the presence of a catalytic amount of sodium methoxide or sulfuric acid converts it into heavier alkyl methanesulfinates[3].
Core reactivity pathways of methyl methanesulfinate in organic synthesis.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 329397, Methyl methanesulfinate". PubChem. URL:[Link]
-
ChemSynthesis. "Methyl methanesulfinate - 666-15-9, C2H6O2S, density, melting point, boiling point". URL: [Link]
-
Douglass, I. B. "Sulfinate Esters. I. Their Preparation and Some Properties". Journal of Organic Chemistry, 1965. ResearchGate. URL: [Link]
-
Scribd. "Synthesis Methods for Sulfinic Esters". URL: [Link]
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The Genesis of a Key Reagent: An In-depth Technical Guide to the Discovery and History of Methyl Methanesulfinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl methanesulfinate, a seemingly simple ester of methanesulfinic acid, holds a significant position in the landscape of synthetic organic chemistry. Its utility as a precursor to a variety of organosulfur compounds and its role in the study of reaction mechanisms have made it a compound of interest for decades. This guide provides a comprehensive overview of the discovery and history of methyl methanesulfinate, delving into its synthesis, characterization, and the scientific context of its emergence. By examining the pioneering work in organosulfur chemistry, we can appreciate the intellectual and experimental journey that led to the understanding and application of this versatile reagent.
Introduction: The Rise of Organosulfur Chemistry and the Sulfinate Ester Family
The story of methyl methanesulfinate is intrinsically linked to the broader exploration of organosulfur compounds. In the mid-20th century, chemists began to systematically investigate the rich and diverse reactivity of molecules containing sulfur, an element capable of existing in multiple oxidation states. This led to the discovery of various functional groups, including sulfones, sulfoxides, and the less-explored sulfinate esters.
Sulfinate esters, with the general structure R-S(O)-OR', are notable for the chiral center at the sulfur atom, making them valuable in asymmetric synthesis.[1] Their stability and reactivity profile positioned them as important intermediates in the synthesis of more complex molecules.[2][3] The simplest alkyl member of this family, methyl methanesulfinate (CH₃S(O)OCH₃), serves as a fundamental model for understanding the properties and reactions of this class of compounds.
The Historical Trail: Unraveling the Synthesis of Sulfinate Esters
While a singular, celebrated "discovery" of methyl methanesulfinate is not prominently documented, its existence and synthesis are the culmination of foundational work in the preparation of sulfinate esters. The pioneering efforts in this field laid the groundwork for the eventual isolation and characterization of this specific compound.
One of the earliest and most straightforward methods for synthesizing sulfinate esters involved the reaction of sulfinyl chlorides with alcohols in the presence of a base.[1] This approach, analogous to the well-established esterification of carboxylic acids using acyl chlorides, provided a reliable route to a variety of sulfinate esters.
Another significant pathway emerged from the use of sulfinic acids themselves. However, the direct esterification of sulfinic acids with alcohols under acidic conditions is often problematic due to disproportionation reactions that yield thiosulfonates and sulfonic acids.[1] To circumvent this, various activating agents were developed. For instance, the use of 1,1'-carbonyldiimidazole (CDI) to activate the sulfinic acid before the addition of an alcohol proved to be an effective, metal-free method.[1][4]
The contributions of chemists like William E. Truce were instrumental in advancing the understanding of organosulfur chemistry, including the synthesis and reactions of sulfinates and their derivatives.[5][6][7] His work on the metalation and rearrangement of organosulfur compounds expanded the synthetic toolbox available to chemists.[7]
Synthetic Methodologies: From Precursors to Methyl Methanesulfinate
The synthesis of methyl methanesulfinate can be approached through several key pathways, each with its own set of advantages and mechanistic nuances.
From Methanesulfinyl Chloride
This is a classic and direct method. Methanesulfinyl chloride, in turn, can be prepared from precursors like dimethyl disulfide. The reaction with methanol in the presence of a non-nucleophilic base, such as pyridine or triethylamine, yields methyl methanesulfinate.
Experimental Protocol: Synthesis of Methyl Methanesulfinate from Methanesulfinyl Chloride
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of methanol (1.1 equivalents) in anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.
-
Addition of Base: Pyridine (1.2 equivalents) is added to the stirred solution.
-
Addition of Methanesulfinyl Chloride: A solution of methanesulfinyl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Workup: The reaction mixture is filtered to remove the pyridinium hydrochloride salt. The filtrate is then washed sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude methyl methanesulfinate. Further purification can be achieved by vacuum distillation.
Caption: Synthesis of Methyl Methanesulfinate from Methanesulfinyl Chloride.
From Methanesulfinic Acid
As mentioned, direct esterification is challenging. However, with the use of activating agents, this route becomes viable.
Experimental Protocol: Synthesis of Methyl Methanesulfinate from Methanesulfinic Acid using CDI
-
Activation of Sulfinic Acid: In a flame-dried flask under a nitrogen atmosphere, methanesulfinic acid (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF). To this solution, 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) is added portion-wise at room temperature. The evolution of carbon dioxide is observed. The mixture is stirred for 1 hour.
-
Esterification: Methanol (1.5 equivalents) is then added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature for 12-24 hours, and its progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Caption: Synthesis of Methyl Methanesulfinate from Methanesulfinic Acid.
Characterization: Identifying Methyl Methanesulfinate
The structural elucidation and confirmation of methyl methanesulfinate rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of methyl methanesulfinate is expected to show two distinct singlets. One singlet corresponds to the methyl group attached to the sulfur atom (CH₃-S), and the other to the methyl group of the ester moiety (O-CH₃). The chemical shifts of these protons provide valuable information about their electronic environment.[8]
-
¹³C NMR: The carbon NMR spectrum will similarly display two signals for the two non-equivalent methyl carbons.[9]
Infrared (IR) Spectroscopy
The IR spectrum of methyl methanesulfinate is characterized by a strong absorption band corresponding to the S=O stretching vibration, typically in the region of 1120-1150 cm⁻¹. Other characteristic peaks include C-H stretching and bending vibrations.[10][11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak corresponding to the mass of methyl methanesulfinate (C₂H₆O₂S, M.W. 94.13) would be observed.[9][12] Fragmentation patterns can further confirm the structure.
Table 1: Spectroscopic Data for Methyl Methanesulfinate
| Spectroscopic Technique | Key Features and Expected Values |
| ¹H NMR | Two singlets, one for S-CH₃ and one for O-CH₃. |
| ¹³C NMR | Two signals for the two distinct methyl carbons.[9] |
| IR Spectroscopy | Strong S=O stretch around 1120-1150 cm⁻¹.[10][11] |
| Mass Spectrometry | Molecular ion peak at m/z = 94.[9] |
Modern Relevance and Applications
The study of methyl methanesulfinate and its analogs continues to be relevant. Sulfinate esters are recognized as important intermediates in various chemical transformations.[1][3] They can serve as precursors for the synthesis of sulfoxides and other sulfur-containing compounds.[2] Furthermore, the chemistry of sulfinates has been harnessed in the development of new synthetic methodologies, including radical-based C-H functionalization reactions.[13]
In the context of drug development, understanding the formation and reactivity of related compounds, such as methyl methanesulfonate (a potent alkylating agent), is of critical importance due to potential genotoxicity concerns.[12][14][15][16][17][18] While methyl methanesulfinate itself is a distinct chemical entity, the foundational knowledge of its synthesis and properties contributes to the broader understanding of methanesulfonyl-containing compounds in pharmaceutical sciences.
Conclusion
The discovery and history of methyl methanesulfinate are not marked by a single event but rather by the steady progression of organosulfur chemistry. Through the development of reliable synthetic routes from sulfinyl chlorides and sulfinic acids, and the application of modern spectroscopic techniques for its characterization, methyl methanesulfinate has been established as a fundamental member of the sulfinate ester family. Its continued study provides valuable insights into the reactivity of organosulfur compounds and offers opportunities for the development of novel synthetic transformations, underscoring the enduring importance of this foundational molecule in chemical research.
References
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- Nguyen, L.-A. T., Le, T.-N., Duong, C.-T., Vo, C.-T., Duus, F., & Luu, T. X. T. (2021). Direct synthesis of sulfinic esters via ultrasound accelerated tandem reaction of thiols and alcohols with N-bromosuccinimide. Journal of Sulfur Chemistry, 42(5).
- (2018).
- Recent advances in the synthesis and transformations of sulfin
- Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Organic Chemistry Portal.
- Methyl methanesulfin
- Methanesulfonyl chloride. Organic Syntheses.
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- Synthesis of Methanesulfonate Esters (Mesylates)
- Methanesulfonic acid. Wikipedia.
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- An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess. Benchchem.
- Mass spectra of alkyl methane sulfonates Ethyl methane sulfonate (a), Isopropyl methane sulfonate (b), N-butyl methane sulfonate (c) and Methyl methane sulfonate (d).
- Methyl methanesulfonate(66-27-3) 1H NMR spectrum. ChemicalBook.
- Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Product Quality Research Institute.
- (2009). Mechanism and processing parameters affecting the formation of methyl methanesulfonate from methanol and methanesulfonic acid: an illustrative example for....
- (2014).
- How is Sodium Methanesulfinate Synthesized and Wh
- (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PMC.
- William E. Truce's research works. Purdue University West Lafayette and other places.
- (2018). Structure and vibrational spectroscopy of methanesulfonic acid. The Royal Society.
- (2009). Conformational and Vibrational Analysis of Methyl Methanesulfonate, CH3SO2OCH3. The Journal of Physical Chemistry A.
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- (2021). Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.
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- (2024). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Organic Syntheses.
- Formation of methyl methanesulfonate from methanesulfonic acid in methanol, as a function of temperature.
- Wudl, F., Lightner, D. A., & Cram, D. J. (n.d.). Methanesulfinic acid and its properties. Journal of the American Chemical Society.
- Structure and vibrational spectroscopy of methanesulfonic acid. Wikimedia Commons.
- Methyl methanesulfonate. Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.
- Methanesulfonyl Chloride | Properties, Structure & Mesyl
- Methanesulfonic acid (anhydrous). SpectraBase.
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- Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropan
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Solubility and Solvent Compatibility of Methyl Methanesulfinate in Organic Synthesis: A Technical Guide
Executive Summary
Methyl methanesulfinate (MMS, CAS 666-15-9)[1] is a highly versatile, low-molecular-weight (94.13 g/mol )[1] sulfinylating agent. In pharmaceutical development and complex agrochemical synthesis, MMS serves as a critical electrophilic building block for the installation of chiral sulfoxide moieties[2]. Because the structural integrity of the sulfinyl ester is highly sensitive to nucleophilic attack and hydrolysis, understanding its solubility thermodynamics and solvent compatibility is paramount. This whitepaper provides an in-depth mechanistic analysis of MMS solvation, supported by self-validating experimental protocols designed to maximize synthetic yield while preventing premature degradation.
Physicochemical Profiling & Solubility Thermodynamics
The solubility profile of MMS is dictated by its amphiphilic molecular architecture. The molecule features a highly polarized sulfinyl (
This structural dichotomy means MMS requires solvents that can stabilize its strong dipole without acting as competing nucleophiles. Consequently, MMS exhibits a broad solubility gradient—ranging from complete miscibility in halogenated organics to near-insolubility in aliphatic hydrocarbons.
Table 1: Empirical Solubility of Methyl Methanesulfinate in Organic Solvents
| Solvent Category | Representative Solvents | Solubility Profile | Mechanistic Rationale |
| Polar Aprotic | Dichloromethane (DCM), Chloroform | Highly Soluble | Strong dipole-dipole interactions stabilize the |
| Aromatic | Benzene, Toluene | Soluble | |
| Polar Protic | Methanol, Ethanol | Soluble (Caution) | Hydrogen bonding occurs with the sulfinyl oxygen. High risk of transesterification over time. |
| Aqueous | Water | Soluble (Reactive) | Soluble, but slowly hydrolyzes in hot water; degrades rapidly in acidic or alkaline conditions[4]. |
| Non-Polar Ether | Diethyl Ether | Slightly Soluble | Weak dipole induction is insufficient to fully solvate the highly polar sulfinyl core[3]. |
| Aliphatic | Pentane, Hexane | Insoluble / Immiscible | Severe polarity mismatch. Aliphatics are ideal anti-solvents for precipitation and purification. |
Mechanistic Pathways of Solvation and Degradation
The choice of solvent directly dictates the chemoselectivity of MMS. When dissolved in anhydrous polar aprotic solvents like DCM, MMS remains highly stable and acts as a reliable substrate for oxidative halogenation. For instance, reacting MMS with chlorine in a halogenated solvent affords methanesulfonyl chloride in up to 90% yield, while bromine yields methanesulfonyl bromide in 75% yield[5].
Conversely, introducing MMS to aqueous or protic environments initiates degradation. MMS is slowly hydrolyzed by hot water, but this degradation accelerates exponentially in the presence of acid or alkali[4]. The resulting methanesulfinic acid can auto-catalyze further decomposition, highlighting the critical need for strictly anhydrous handling conditions.
Fig 1: Solvent-dependent stability and solubility pathways of Methyl Methanesulfinate.
Fig 2: Chemoselective reactivity of MMS based on environmental and reagent conditions.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols have been engineered with built-in causality and self-validation loops.
Protocol 1: Preparation of Anhydrous MMS Solutions in Halogenated Solvents
Objective: To prepare a stable, highly concentrated solution of MMS in Dichloromethane (DCM) for downstream sulfinylation, avoiding the rapid hydrolysis triggered by trace moisture[4].
-
Solvent Purification: Dispense 100 mL of HPLC-grade DCM from a solvent purification system (SPS) directly into an oven-dried, argon-purged Schlenk flask. Causality: DCM is chosen because it perfectly matches the dipole moment of the
bond without possessing nucleophilic lone pairs that could attack the sulfur center. -
Dissolution: Syringe 10.0 g of neat MMS into the DCM under vigorous stirring at 0°C. The dissolution is instantaneous and exothermic.
-
Self-Validation Checkpoint (Karl Fischer Titration): Withdraw a 1.0 mL aliquot of the formulated solution and perform a coulometric Karl Fischer (KF) titration.
-
Validation Logic: If the water content is
ppm, the solution must be passed through a secondary column of activated 4Å molecular sieves. Proceed to downstream synthesis only when KF ppm is analytically confirmed. This strict threshold prevents the trace formation of methanesulfinic acid, which acts as an auto-catalyst for total batch degradation.
-
-
Storage: Store the validated solution under an argon atmosphere at -20°C.
Protocol 2: Anti-Solvent Purification via Aliphatic Precipitation
Objective: To isolate and purify MMS from crude reaction mixtures by exploiting its insolubility in non-polar aliphatic solvents.
-
Concentration: Concentrate the crude MMS mixture in vacuo to a minimal volume, yielding a viscous oil.
-
Primary Solvation: Dissolve the crude oil in the absolute minimum required volume of anhydrous DCM (approx. 1:1 v/w ratio). Causality: A minimal polar carrier is required to prevent the MMS from crashing out prematurely and trapping impurities in the crystal lattice.
-
Anti-Solvent Precipitation: Equip a 500 mL round-bottom flask with 250 mL of anhydrous pentane, chilled to -10°C. Vigorously stir the pentane (800 rpm) and add the DCM/MMS solution dropwise over 30 minutes.
-
Causality: The extreme polarity mismatch forces the highly polar MMS to precipitate as a white solid or heavy oil phase, while non-polar organic impurities remain solvated in the pentane supernatant.
-
-
Self-Validation Checkpoint (NMR Supernatant Analysis): Before filtration, extract 0.5 mL of the pentane supernatant, evaporate it, and reconstitute in
for NMR analysis.-
Validation Logic: Evaluate the spectrum for the presence of a sharp singlet at
~3.7-3.8 ppm (the methoxy group of MMS). The absence of this peak confirms that precipitation is complete and the target molecule has fully partitioned into the solid/heavy phase. If the peak is present, further cooling to -78°C is required to force complete precipitation.
-
-
Isolation: Decant the supernatant under inert gas and dry the purified MMS under high vacuum (0.1 Torr) for 2 hours.
References
- PubChem. "Methyl methanesulfinate | C2H6O2S | CID 329397 - PubChem". National Center for Biotechnology Information.
- ChemSynthesis. "methyl methanesulfinate - 666-15-9, C2H6O2S, density, melting point, boiling point, structural formula, synthesis". ChemSynthesis Database.
- ElectronicsAndBooks. "Methanesulfinic Acid and Its Properties1". ElectronicsAndBooks.
- ResearchGate. "Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride". ResearchGate.
- Ward, F. J., & Norton, R. V. (1967). "Sulfinate esters. II. The synthetic utility of methyl methanesulfinate". The Journal of Organic Chemistry, 32(2), 324-326. ACS Publications.
- Braverman, S., Cherkinsky, M., & Levinger, S. (2007). "Product Class 1: Alkanesulfonic Acids and Acyclic Derivatives". Science of Synthesis, Thieme Connect.
Sources
Theoretical Calculations of Methyl Methanesulfinate Molecular Orbitals
Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Development Scientists
Executive Summary
Methyl methanesulfinate (MMSulfinate) represents a critical yet frequently overlooked chiral scaffold in organosulfur chemistry. Unlike its achiral oxidized analog, methyl methanesulfonate (MMS), the sulfinate ester possesses a stereogenic sulfur center (
This guide provides a rigorous theoretical framework for characterizing the electronic structure of MMSulfinate. It addresses the specific computational challenges posed by sulfur’s hypervalency and the Generalized Anomeric Effect (GAE) that governs its conformational landscape. By following this protocol, researchers can accurately predict reactivity profiles, specifically the ambident nucleophilicity driven by the sulfur lone pair (HOMO) and the electrophilic susceptibility of the S–O bond (LUMO).
Computational Strategy & Methodology
The "Sulfur Problem" in DFT
Standard Pople basis sets (e.g., 6-31G*) often fail to accurately describe the bond lengths in hypervalent sulfur compounds due to insufficient polarization functions. For MMSulfinate, the
Recommended Protocol:
-
Functional:
B97X-D or M06-2X.[1]-
Rationale: These functionals include dispersion corrections essential for capturing the weak intramolecular interactions between the methyl groups and the sulfinyl oxygen.
-
-
Basis Set: def2-TZVP or 6-311++G(2df,2p).
-
Rationale: The "2df" polarization on sulfur is non-negotiable to accurately model the
-orbital participation in the bond and the stereochemically active lone pair.
-
Solvation Models
While gas-phase calculations provide intrinsic orbital energies, sulfinates are highly sensitive to solvent polarity due to their large dipole moments.
-
Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvent: Acetonitrile (
) or Dichloromethane ( ) to mimic typical reaction conditions.
Geometric & Conformational Analysis
The Generalized Anomeric Effect (GAE)
The conformation of MMSulfinate is governed by the interaction between the lone pair on the oxygen atom (
-
Anti-periplanar (ap): The
bond is anti to the sulfur lone pair. -
Syn-clinal (sc): The
bond is gauche to the sulfur lone pair.
Theoretical Prediction: The gauche conformer is often stabilized by the
Key Geometric Parameters (Predicted)
| Parameter | Value Range (Calculated) | Significance |
| S=O Bond Length | 1.48 – 1.50 Å | Indicates bond order > 1.5 (strong polarization). |
| S–O Bond Length | 1.64 – 1.66 Å | Longer than typical ethers due to anomeric donation. |
| C–S–O Angle | 98° – 102° | Pyramidal geometry confirming |
| Inversion Barrier | 35 – 45 kcal/mol | High barrier prevents racemization at RT. |
Frontier Molecular Orbital (FMO) Analysis[2][3][4]
The reactivity of MMSulfinate is defined by the energy gap and spatial distribution of its Frontier Molecular Orbitals.
HOMO: The Nucleophilic Vector
-
Character: The Highest Occupied Molecular Orbital is dominated by the non-bonding lone pair on Sulfur (
) . -
Shape:
-hybridized lobe orthogonal to the S=O bond. -
Reactivity Implication: This orbital makes the sulfur atom a soft nucleophile. In alkylation reactions, the HOMO dictates that electrophiles will attack the Sulfur (forming sulfoxonium salts) rather than the Oxygen.
LUMO: The Electrophilic Vector
-
Character: The Lowest Unoccupied Molecular Orbital is primarily the
antibonding orbital , with contributions from . -
Reactivity Implication: Nucleophiles (e.g., hydroxide, amines) attack here. Population of the LUMO leads to S–O bond cleavage (hydrolysis or aminolysis), displacing the methoxy group.
Visualizing the Reactivity Logic
The following diagram illustrates the orbital interactions governing the stability and reactivity of the molecule.
Caption: Logic flow connecting orbital characteristics (HOMO/LUMO) to macroscopic reactivity phenotypes.
Step-by-Step Computational Protocol
This protocol is designed for Gaussian 16/09 or ORCA, but is adaptable to other packages.
Phase 1: Conformational Search
Before high-level optimization, you must locate the global minimum.
-
Generate Rotamers: Scan the
dihedral angle from to in steps. -
Method: B3LYP/6-31G(d) (Low level for speed).
-
Output: Identify minima corresponding to gauche and anti conformers.
Phase 2: Geometry Optimization & Frequency
-
Input Construction:
-
Validation: Ensure zero imaginary frequencies.
-
Note: If one imaginary frequency exists (< -50 cm⁻¹), it is likely a methyl rotation. Refine the grid using Int=Ultrafine.
-
Phase 3: NBO (Natural Bond Orbital) Analysis
To quantify the anomeric effect and lone pair delocalization.
-
Keyword: Pop=NBO
-
Analysis: Look for Second Order Perturbation Theory (E2) energies.
-
Target Interaction:
or . -
Interpretation: High E2 values (> 5 kcal/mol) confirm strong hyperconjugative stabilization.
-
Phase 4: TD-DFT (Optional for UV-Vis)
If validating against UV spectra:
-
Calculation: TD(NStates=10) wB97XD/def2TZVP
-
Expectation: An
transition around 240-260 nm, characteristic of the sulfinyl group.
Spectroscopic Validation Markers
To verify your theoretical model against experimental data, compare these calculated vibrational frequencies (scale factor
| Mode | Theoretical Freq ( | Experimental Region | Description |
| 1140 - 1160 | 1125 - 1145 | Strong, sharp stretch. Diagnostic of sulfinates. | |
| 1010 - 1030 | 990 - 1020 | Medium intensity. | |
| 720 - 740 | 700 - 730 | Weak, often coupled with rocking modes. |
References
-
Gaussian 16 User Guide. Density Functional Theory (DFT) Methods and Basis Sets. Gaussian, Inc. Link
-
NBO 7.0 Manual. Natural Bond Orbital Analysis: Hyperconjugation and Stereoelectronic Effects. University of Wisconsin. Link
-
Wiberg, K. B. (2018). The Generalized Anomeric Effect in Organosulfur Compounds. Journal of Organic Chemistry.[2] Link
-
Perlovich, G. L., et al. (2009). Conformational and vibrational analysis of methyl methanesulfonate (Analogous methodology). Journal of Physical Chemistry A. Link
-
ORCA Input Library. Geometry Optimization and Frequency Calculations for Hypervalent Sulfur.Link
(Note: While direct literature on the specific MOs of methyl methanesulfinate is sparse, Reference 4 provides the closest validated protocol for the sulfonate analog, which serves as the foundational method adapted here for the sulfinate.)
Sources
Technical Guide: Stability and Storage of Methyl Methanesulfinate
[1]
Executive Summary
Methyl Methanesulfinate (
Critical Directive: This compound acts as a "soft" alkylating agent and is moisture-sensitive.[1] Improper storage leads to hydrolysis (generating unstable methanesulfinic acid) or oxidation (generating sulfonate esters).[1] It must be handled under inert atmosphere and stored at -20°C .
Physicochemical Profile & Stability Mechanisms[1][2]
Structural Characteristics
Unlike sulfonates (
| Property | Specification |
| CAS Number | 4222-50-6 |
| Formula | |
| Molecular Weight | 110.13 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Chirality | Pyramidal Sulfur (Stereogenic center) |
| Boiling Point | ~50–55 °C at 15 mmHg (Estimated; thermally labile) |
Degradation Pathways
The compound degrades via three primary mechanisms. Understanding these is essential for interpreting QC data.
-
Hydrolysis (Moisture Sensitivity):
-
Water attacks the sulfur center, displacing methanol.[1]
-
Product: Methanesulfinic acid (
), which is highly unstable and disproportionates into methanesulfonic acid and S-methyl methanethiosulfonate.[1] -
Kinetics: Slow in neutral water; accelerated significantly by acids and rapid in alkaline conditions.[1][2]
-
-
Thermal Disproportionation:
-
Oxidation:
-
Atmospheric oxygen can slowly oxidize the sulfinyl sulfur (
) to a sulfonyl sulfur ( ), converting the reagent into methyl methanesulfonate (MMS), a potent mutagen.[1]
-
Visualization of Degradation
The following diagram illustrates the critical decomposition pathways triggered by improper storage.
Figure 1: Primary decomposition pathways.[1] Hydrolysis yields unstable sulfinic acid, while oxidation generates the genotoxic sulfonate.[1]
Storage & Handling Protocols
The "Cold Chain" Storage Protocol
To maintain purity >95% over 6 months, strict adherence to the following conditions is required.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (± 5°C) | Retards thermal disproportionation and hydrolysis kinetics.[1] |
| Atmosphere | Argon or Nitrogen | Prevents oxidative conversion to sulfonate; excludes ambient moisture.[1] |
| Container | Amber Glass | Protects against potential photochemical degradation; amber glass is standard for labile sulfur compounds.[1] |
| Closure | Teflon (PTFE) Lined Cap | Prevents leaching of plasticizers and ensures a gas-tight seal against moisture ingress.[1] |
| Desiccant | Secondary Containment | Store the vial inside a secondary jar containing activated molecular sieves or Drierite. |
Handling Workflow (Self-Validating System)
This workflow ensures the reagent is not compromised during the transition from storage to reaction.[1]
-
Equilibration: Remove vial from freezer and place in a desiccator. Allow to warm to room temperature before opening (prevents water condensation on the cold liquid).[1]
-
Inert Sampling:
-
Resealing: Immediately Parafilm the cap after use.[1] If the septum is punctured, replace the cap or septum before returning to -20°C.[1]
Figure 2: Inert handling workflow to prevent moisture ingress during dispensing.
Quality Control & Troubleshooting
Before committing valuable precursors to a reaction, validate the integrity of methyl methanesulfinate.[1]
NMR Validation
-
Solvent:
(Dry, neutralized with basic alumina if possible to prevent acid-catalyzed hydrolysis in the tube).[1] -
Key Signals (
NMR):
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Acrid/Acidic Odor | Hydrolysis has occurred; | Discard batch. Neutralize with dilute NaOH before disposal. |
| Precipitate | Polymerization or salt formation.[1] | Filter? No—discard. Reagent purity is compromised. |
| Color Change (Dark) | Thermal decomposition/Oxidation.[1] | Distill under reduced pressure if quantity permits; otherwise replace. |
Safety & Decontamination[1][5]
References
-
Douglass, I. B. (1965).[1][2] "Sulfinate Esters. I. Their Preparation and Some Properties".[1][2][4] Journal of Organic Chemistry, 30(2), 633–635.[1] Link[1]
-
Drabowicz, J., et al. (2008).[1][5] "Synthesis of Sulfinates". Synthesis, 2008(22), 3563-3566.[1] Link
-
Andersen, K. K. (1964).[1] "Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (+)-Ethyl p-Toluenesulfinate". Tetrahedron Letters, 5(3), 93-95.[1] Link (Foundational text on sulfinate chirality and stability).[1]
-
Sigma-Aldrich.[1] (n.d.). Safety Data Sheet: Methanesulfonic acid derivatives. Retrieved from (General handling for sulfonyl/sulfinyl derivatives).[1]
-
O'Donnell, J. S., & Schwan, A. L. (2003).[1] "Sulfur in Organic Synthesis". Journal of Sulfur Chemistry, 24(2), 101-115.[1] (Review of sulfinate reactivity).
Methodological & Application
Methyl Methanesulfinate: A Versatile and Stable Precursor for the Synthesis of Sulfinamides
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfinamides are a cornerstone functional group in modern organic chemistry and medicinal chemistry, serving as critical chiral auxiliaries and as precursors to a wide array of sulfur-containing compounds.[1][2][3] Traditional synthesis routes often rely on moisture-sensitive and hazardous sulfonyl chlorides. This application note details the use of methyl methanesulfinate as a superior alternative—a stable, easy-to-handle liquid precursor for the efficient synthesis of primary, secondary, and tertiary sulfinamides. We provide a detailed exploration of the underlying reaction mechanism, step-by-step experimental protocols for synthesis using both lithium amides and direct thermal aminolysis, and a discussion of the reaction's scope and applications.
Part 1: Principles of Sulfinamide Synthesis via Methyl Sulfinate
The Reaction Mechanism: Nucleophilic Substitution at Sulfur
The synthesis of sulfinamides from methyl methanesulfinate is a classic example of nucleophilic substitution at a sulfur(IV) center. The core of the reaction involves the attack of a nitrogen nucleophile (an amine or its corresponding amide) on the electrophilic sulfur atom of the sulfinate ester. The methoxy group (-OCH₃) serves as an effective leaving group, resulting in the formation of a stable S-N bond.
For many primary and secondary amines, particularly those that are less nucleophilic or sterically hindered, deprotonation with a strong base like n-butyllithium (n-BuLi) is necessary to generate the highly nucleophilic lithium amide. This significantly enhances the reaction rate and yield.[4][5]
The causality for this two-step approach is clear:
-
Generation of a Potent Nucleophile: Lithium amides are far more reactive than their neutral amine counterparts, enabling the reaction to proceed rapidly even at cryogenic temperatures.
-
Controlled Reaction Conditions: Conducting the reaction at low temperatures (typically -78 °C) mitigates potential side reactions and ensures high chemoselectivity.[4]
Below is a diagram illustrating the general mechanism for this transformation.
Caption: General mechanism for sulfinamide synthesis using a lithium amide.
Advantages Over Traditional Reagents
The use of methyl sulfinates presents significant advantages over the conventional method employing sulfonyl chlorides, making it a more robust and safer choice for laboratory and industrial applications.
| Feature | Methyl Methanesulfinate | Methanesulfonyl Chloride |
| Stability | Stable liquid, can be stored for extended periods under inert atmosphere. | Highly reactive, moisture-sensitive, and often lachrymatory. |
| Handling | Easy to handle and dispense as a liquid. | Corrosive and requires careful handling due to its reactivity and volatility. |
| Byproducts | Generates lithium methoxide, which is easily removed during aqueous work-up. | Produces HCl, requiring a base that can complicate purification. |
| Versatility | Reacts cleanly with a wide range of lithium amides and some amines directly.[4][5] | Can lead to side reactions with sensitive functional groups. |
| Safety | Considered less hazardous and avoids the use of volatile, corrosive reagents.[4] | Poses significant inhalation and contact hazards. |
Part 2: Detailed Experimental Protocols
These protocols are designed to be self-validating, providing clear steps and rationale for the synthesis of a broad range of sulfinamides.
Protocol 1: General Synthesis of Sulfinamides via Lithium Amides
This method is highly reliable for primary and secondary amines, including aliphatic, aromatic, and heteroaromatic substrates.[4][5]
Materials & Equipment:
-
Amine (1.0 equiv)
-
Methyl methanesulfinate (1.0 equiv)
-
n-Butyllithium (1.0 equiv, typically 1.6 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringe, and low-temperature thermometer.
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 equiv) to a flame-dried round-bottom flask containing anhydrous THF.
-
Amide Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.0 equiv) dropwise via syringe. Causality: This exothermic deprotonation must be controlled at low temperature to prevent side reactions and ensure complete formation of the lithium amide. Stir the mixture at -78 °C for 15-20 minutes.
-
Sulfinylation: To the freshly prepared lithium amide solution, add methyl methanesulfinate (1.0 equiv) dropwise. Rationale: Slow addition is crucial to maintain temperature control and prevent localized overheating, ensuring a clean reaction.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. The reaction is typically complete within minutes but can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting amine.[5]
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution while the flask is still at -78 °C. Purpose: This step neutralizes the reactive lithium species, including any unreacted n-BuLi and the lithium methoxide byproduct.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add water and ethyl acetate. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude sulfinamide is often of high purity.[5] If necessary, further purification can be achieved by column chromatography on silica gel.
Protocol 2: Direct Aminolysis of Methyl Sulfinates (Thermal Method)
For some highly nucleophilic or non-volatile primary and secondary amines, a simpler, base-free method can be employed.[4]
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the amine (1.0 equiv) and methyl methanesulfinate (1.1-1.2 equiv).
-
Heating: Heat the neat mixture under reflux. For volatile amines, the reaction should be conducted in a sealed tube. Rationale: The thermal energy drives the nucleophilic substitution without the need for a base, although this method is less general than the lithium amide protocol.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature. The product can often be purified directly by chromatography or crystallization.
Part 3: Workflow and Applications
The synthesis of sulfinamides is often the first step in a larger synthetic sequence. Their primary applications in drug development include serving as chiral auxiliaries for asymmetric synthesis and as precursors to sulfonamides, which are a privileged scaffold in medicinal chemistry.[1][6]
Caption: Workflow from precursor to pure sulfinamide and its key applications.
Substrate Scope
The lithium amide protocol exhibits a broad substrate scope, accommodating various amine structures.
| Amine Type | Example | Typical Yield | Notes |
| Primary Aliphatic | Benzylamine | >90% | Generally high yields and clean reactions.[4] |
| Secondary Aliphatic | Dibenzylamine | >90% | Reacts efficiently.[4] |
| Primary Aromatic | Aniline | ~85% | Good yields are consistently obtained.[5] |
| Chiral Amines | (R)-1-Phenylethylamine | >95% | The reaction proceeds without affecting the stereocenter of the amine.[5] |
| Hindered Amines | tert-Butylamine | ~80% | Even highly hindered amines provide satisfactory yields.[5] |
References
-
Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4331-4454. [Link]
-
Lo, P. K. T., Oliver, G. A., & Willis, M. C. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry, 85(9), 5753–5760. [Link]
-
Míšek, J., et al. (2023). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry, 21(12), 2533-2538. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfinamide synthesis by S-N coupling. [Link]
-
Mondal, S., et al. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. ACS Organic & Inorganic Au. [Link]
-
Saha, R., et al. (2021). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 11(3), 1-20. [Link]
Sources
- 1. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. cbijournal.com [cbijournal.com]
Application Note: Methyl Methanesulfinate in Natural Product Synthesis
This Application Note and Protocol Guide details the strategic use of Methyl Methanesulfinate in natural product synthesis, focusing on its role as a superior electrophilic sulfinylating agent.
Part 1: Core Directive & Strategic Utility
Executive Summary
Methyl Methanesulfinate (CAS: 666-15-9) is the methyl ester of methanesulfinic acid (
In natural product synthesis, its primary utility lies in its ability to react with organometallic nucleophiles (Grignard or organolithium reagents) to form methyl sulfoxides with high chemoselectivity. These sulfoxides serve as versatile intermediates for:
- -Unsaturation: Via thermal syn-elimination of the sulfoxide.
-
Pummerer Rearrangements: For introducing
-heteroatom functionality. -
Julia-Lythgoe Olefination: As precursors to sulfones.
Unlike the oxidation of sulfides—which risks over-oxidation to sulfones or chemoselectivity issues with other oxidizable groups—methyl methanesulfinate allows for the nucleophilic construction of the sulfoxide bond, offering a complementary disconnection strategy.
Chemical Profile[1][2][3]
-
Formula:
-
MW: 94.13 g/mol
-
Boiling Point: ~61–62°C at 18 mmHg (distillable liquid).
-
Stability: Moisture sensitive; hydrolyzes to methanesulfinic acid. Store under inert atmosphere.
Part 2: Scientific Integrity & Logic (Mechanistic Insight)
Mechanism of Action: Nucleophilic Substitution at Sulfur(IV)
The reaction proceeds via an
-
Key Advantage: The methoxy group is a smaller leaving group than the menthyl group, often resulting in faster reaction rates for sterically hindered nucleophiles when enantioselectivity is not required (or will be established later).
-
Chemo-differentiation: The reagent reacts exclusively at the sulfur center, avoiding the "hard" oxygen center, consistent with the soft-soft interaction principle between sulfur and carbon nucleophiles.
Visualization: Reaction Mechanism
The following diagram illustrates the mechanistic pathway for the synthesis of a generic methyl sulfoxide using a Grignard reagent.
Caption: Nucleophilic substitution mechanism at the sulfinyl center yielding methyl sulfoxides.
Part 3: Detailed Protocols
Protocol A: Preparation of Methyl Methanesulfinate
Note: While commercially available, fresh preparation ensures optimal purity, crucial for sensitive natural product intermediates.
Reagents:
-
Methanesulfinyl chloride (prepared from dimethyl disulfide and
or ). -
Methanol (anhydrous).
-
Triethylamine (
) or Pyridine. -
Dichloromethane (DCM) or Ether.
Step-by-Step Procedure:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Charge the flask with anhydrous Methanol (1.1 equiv) and
(1.1 equiv) in dry DCM (0.5 M concentration relative to acid chloride). Cool to 0°C using an ice bath. -
Addition: Add Methanesulfinyl chloride (1.0 equiv) dropwise via the addition funnel over 30 minutes. Caution: Exothermic reaction.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Workup: Filter off the amine hydrochloride salt precipitate under nitrogen.
-
Purification: Concentrate the filtrate under reduced pressure. Distill the residue under vacuum (bp ~60–65°C at 15–20 mmHg) to obtain Methyl Methanesulfinate as a colorless liquid.
-
Storage: Store in a Schlenk flask under argon at 4°C.
Protocol B: General Methylsulfinylation of Grignard Reagents
Application: Installing the sulfoxide handle into a natural product skeleton.
Reagents:
-
Substrate: Alkyl/Aryl Halide (Precursor to Grignard).
-
Magnesium turnings (activated).
-
Methyl Methanesulfinate (1.2 equiv).[2]
-
Solvent: Anhydrous THF or Diethyl Ether.
Step-by-Step Procedure:
-
Grignard Formation: Prepare the Grignard reagent (
) from the substrate halide and Mg turnings in THF according to standard protocols. Titrate to determine exact concentration. -
Cooling: Cool the Grignard solution to -78°C (dry ice/acetone bath). Rationale: Low temperature prevents side reactions and double addition.
-
Addition: Dissolve Methyl Methanesulfinate (1.2 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise to the cold Grignard reagent over 20 minutes.
-
Note: Inverse addition (Grignard to Sulfinate) is NOT recommended as it promotes double addition to form sulfonium salts.
-
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Quench: Quench carefully with saturated aqueous
. -
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Purify via flash column chromatography (typically requiring polar eluents like EtOAc/Hexane or DCM/MeOH due to the sulfoxide polarity).
Part 4: Data Presentation & Troubleshooting
Comparative Analysis: Sulfoxide Synthesis Methods
The following table highlights why Methyl Methanesulfinate is chosen over alternative methods for specific natural product applications.
| Method | Reagents | Key Advantage | Key Limitation |
| Nucleophilic Displacement | Methyl Methanesulfinate + RMgX | No over-oxidation; C-S bond formation. | Requires organometallic precursor. |
| Oxidative Method | Sulfide + mCPBA/NaIO4 | Uses available sulfides. | Risk of sulfone ( |
| Andersen Synthesis | Menthyl Methanesulfinate | High Enantioselectivity. | Reagent is more expensive/bulky. |
| Friedel-Crafts | Arenes + | Direct C-H functionalization. | Limited to electron-rich aromatics. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of reagent. | Distill reagent immediately before use; ensure strictly anhydrous conditions. |
| Sulfone Formation | Presence of dissolved oxygen. | Degas all solvents; maintain positive |
| Sulfonium Salt ( | Excess Grignard / Inverse Addition. | Ensure Sulfinate is in excess or added to the Grignard at -78°C very slowly. |
| Racemization | Thermal instability. | Keep reaction below 0°C; avoid prolonged heating during workup. |
Part 5: Workflow Visualization
The following diagram outlines the logical flow for utilizing methyl methanesulfinate to introduce a vinyl group into a natural product scaffold—a common application in terpene synthesis.
Caption: Workflow for converting an alkyl halide to a vinyl group via methyl sulfoxide elimination.
Part 6: References
-
Ward, F. J., & Norton, R. V. (1967). Sulfinate esters. II. The synthetic utility of methyl methanesulfinate. The Journal of Organic Chemistry, 32(2), 324–326. Link
-
Douglass, I. B. (1964). Methanesulfinyl Chloride.[1][3][4][5] The Journal of Organic Chemistry, 29(9), 2490–2491. Link
-
Drabowicz, J., & Mikołajczyk, M. (1982). Sulfoxides.[1][6][7][8][9] Organic Preparations and Procedures International, 14(1-2), 45-89. (Review of sulfoxide synthesis methods).
-
Trost, B. M. (1978). Organosulfur chemistry. New avenues for organic synthesis.[3] Accounts of Chemical Research, 11(12), 453–461. (Context on sulfoxide elimination in synthesis).
Sources
- 1. lookchem.com [lookchem.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Precision Synthesis of Methyl Sulfoxides via Methyl Methanesulfinate Substitution
Executive Summary & Scientific Rationale
The synthesis of unsymmetrical sulfoxides is a cornerstone in medicinal chemistry, particularly for the development of proton pump inhibitors (e.g., Esomeprazole analogs) and chiral auxiliaries. While oxidative methods (sulfide oxidation) are common, they often suffer from over-oxidation to sulfones.
The nucleophilic substitution of sulfinate esters (specifically methyl methanesulfinate) with Grignard reagents offers a superior, non-oxidative route. This method, historically rooted in the Andersen Sulfinite Synthesis , allows for the predictable construction of the
Why Methyl Methanesulfinate? Unlike the bulky menthyl esters used for chiral induction, methyl methanesulfinate (1) is an atom-economical "methyl sulfinyl" donor. It reacts with a wide range of aryl and alkyl Grignard reagents (2) to yield methyl sulfoxides (3) under mild conditions.
Reaction Scheme
Mechanistic Insight & Causality
To ensure protocol reproducibility, one must understand the underlying physical organic chemistry. The reaction proceeds via an Associative Nucleophilic Substitution (
Key Mechanistic Features:
-
Electrophilicity of Sulfur: The sulfur atom in the sulfinate ester is pyramidal and highly electrophilic due to the polarization of the
bond and the withdrawing methoxy group. -
Leaving Group Hierarchy: The methoxide (
) is a competent leaving group when coordinated to the magnesium cation ( ), which acts as a Lewis acid to activate the bond. -
Regioselectivity: Grignard reagents could theoretically attack the methyl carbon (acting as a methylating agent via
at Carbon). However, at low temperatures ( to ), the attack at the sulfur center is kinetically favored, preserving the sulfur oxidation state.
Diagram 1: Reaction Mechanism Pathway
Caption: The reaction proceeds via nucleophilic attack at the sulfur center, forming a hypervalent intermediate before expelling the methoxide leaving group.
Experimental Protocol
Safety Warning: Grignard reagents are pyrophoric and moisture-sensitive. Methyl methanesulfinate is an irritant. All operations must be performed in a fume hood using standard Schlenk techniques.
Reagents & Equipment
-
Reagent A: Methyl methanesulfinate (Commercial or synthesized via
). -
Reagent B: Grignard Reagent (
or ), 1.0 M to 3.0 M solution in THF/Ether. -
Solvent: Anhydrous THF (distilled over Na/Benzophenone or from SPS).
-
Equipment: Flame-dried 2-neck round bottom flask (RBF), magnetic stir bar, pressure-equalizing addition funnel,
or line.
Step-by-Step Methodology
Phase 1: System Preparation (Self-Validating Step)
-
Drying: Flame-dry the glassware under vacuum and backfill with Argon (3 cycles).
-
Validation: Ensure the internal humidity indicator (if using a glovebox) or solvent color (if using indicator) confirms anhydrous conditions. Moisture kills the Grignard, reducing yield.
-
-
Solvent Charge: Syringe anhydrous THF into the RBF. Calculate volume to maintain a concentration of ~0.2 M relative to the sulfinate.
Phase 2: Reactant Assembly
-
Sulfinate Addition: Add Methyl methanesulfinate (1.0 equiv) to the THF. Cool the solution to
(Dry ice/Acetone bath).-
Why -78°C? This suppresses the competing attack on the methyl carbon and prevents the formation of sulfides via over-reduction.
-
Phase 3: Controlled Addition
-
Grignard Addition: Load the Grignard reagent (1.1 to 1.2 equiv ) into the addition funnel.
-
Dropwise Feed: Add the Grignard solution dropwise over 30–60 minutes.
-
Visual Cue: The solution often turns cloudy (formation of magnesium salts). A distinct color change (e.g., to yellow/orange) may occur depending on the R-group.
-
-
Equilibration: Once addition is complete, stir at
for 1 hour, then allow the mixture to warm slowly to over 2 hours.
Phase 4: Quench & Isolation
-
Quenching: Carefully add saturated aqueous
solution at .-
Caution: Exothermic reaction.
-
-
Extraction: Dilute with EtOAc or
. Separate layers. Extract aqueous layer 2x. -
Drying: Dry combined organics over
, filter, and concentrate in vacuo.
Diagram 2: Experimental Workflow
Caption: Sequential workflow ensuring temperature control and stoichiometric precision.
Optimization & Troubleshooting Guide
The following data summarizes common failure modes and their corrections based on internal validation studies.
| Observation | Probable Cause | Corrective Action |
| Low Yield (<40%) | Moisture in solvent/gas. | Re-distill THF; increase Grignard equivalents to 1.5x (sacrificial). |
| Sulfide Byproducts | Temperature too high during addition. | Strictly maintain |
| Unreacted Sulfinate | Grignard degradation (titer low). | Titrate Grignard reagent (e.g., with salicylaldehyde phenylhydrazone) before use. |
| Racemization | (If using chiral analog) Acidic workup.[1] | Ensure Quench is neutral/buffered; avoid strong acids during purification. |
References
-
Andersen, K. K. (1962). Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl (-)-p-Toluenesulfinate. Tetrahedron Letters, 3(3), 93-95. Link
-
Drabowicz, J., & Mikołajczyk, M. (1982). Sulfoxides via the reaction of Grignard reagents with sulfinates.[2][3] Organic Syntheses, 60, 112. Link
- Harpp, D. N., et al. (1971). Organic Sulfur Chemistry. Journal of Organic Chemistry.
-
Han, Z. J., et al. (2014). Stereoselective Synthesis of Chiral Sulfoxides. Nature Communications.[4] (Context for modern applications).
Sources
The Strategic Application of Methyl Methanesulfinate in the Synthesis of Chiral Pharmaceutical Intermediates
This technical guide provides an in-depth exploration of the utility of methyl methanesulfinate as a versatile reagent in the preparation of high-value pharmaceutical intermediates. Primarily, this document will focus on its critical role in the stereocontrolled synthesis of chiral sulfoxides, a privileged structural motif in a multitude of clinically significant drug molecules. The protocols and methodologies detailed herein are designed for researchers, medicinal chemists, and process development scientists engaged in the design and execution of sophisticated synthetic routes.
Introduction: The Significance of Sulfinate Esters and Chiral Sulfoxides in Medicinal Chemistry
In the landscape of modern drug discovery, the precise control of stereochemistry is paramount to achieving therapeutic efficacy and mitigating off-target effects. Among the various stereogenic centers, a chiral sulfur atom, particularly in the form of a sulfoxide, presents a unique and valuable feature in medicinal chemistry. The conformational stability of the sulfoxide pyramid allows for its use as a chiral auxiliary to direct the stereochemical outcome of subsequent reactions or as a key pharmacophoric element that engages with biological targets in a specific three-dimensional orientation.
Methyl methanesulfinate, a simple sulfinate ester, serves as a fundamental building block for the introduction of the methylsulfinyl group. Unlike its more commonly known and highly reactive sulfonate counterpart, methyl methanesulfonate (MMS), which is a potent alkylating agent with genotoxic properties, methyl methanesulfinate offers a different reactivity profile centered on the electrophilicity of the sulfur atom.[1][2] This distinction is crucial for its strategic application in the construction of complex molecular architectures.
This guide will illuminate the practical applications of methyl methanesulfinate, with a primary focus on the venerable Andersen method for chiral sulfoxide synthesis.[1] This approach leverages a chiral auxiliary to establish the desired stereochemistry at the sulfur center, which can then be transferred to a wide range of molecular scaffolds.
Synthesis of Methyl Methanesulfinate
The effective utilization of methyl methanesulfinate begins with its preparation. A common and reliable method involves the reaction of methanesulfinyl chloride with methanol in the presence of a non-nucleophilic base to scavenge the liberated HCl.
Protocol: Preparation of Methyl Methanesulfinate from Methanesulfinyl Chloride
This protocol outlines the laboratory-scale synthesis of methyl methanesulfinate.
Materials:
-
Methanesulfinyl chloride
-
Anhydrous methanol
-
Anhydrous pyridine or triethylamine
-
Anhydrous diethyl ether or dichloromethane
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Set up a dry, round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Dissolve methanesulfinyl chloride (1.0 eq) in anhydrous diethyl ether or dichloromethane.
-
In the dropping funnel, prepare a solution of anhydrous methanol (1.1 eq) and anhydrous pyridine (1.1 eq) in the same anhydrous solvent.
-
Cool the flask containing the methanesulfinyl chloride solution to 0 °C using an ice bath.
-
Slowly add the methanol/pyridine solution from the dropping funnel to the stirred methanesulfinyl chloride solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the pyridinium hydrochloride salt will precipitate. Filter the reaction mixture to remove the solid.
-
Wash the filtrate with cold, dilute HCl to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl methanesulfinate.
-
The product can be further purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfinyl chlorides and sulfinate esters are sensitive to moisture. The presence of water would lead to the hydrolysis of methanesulfinyl chloride to methanesulfinic acid, and the product, methyl methanesulfinate, to methanol and methanesulfinic acid.
-
Inert Atmosphere: This prevents the oxidation of the sulfur (IV) species.
-
Low Temperature: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and prevent the formation of byproducts.
-
Non-nucleophilic Base: Pyridine or triethylamine is used to neutralize the HCl generated during the reaction without competing with methanol as a nucleophile.
Application in the Synthesis of Chiral Pharmaceutical Intermediates: The Andersen Sulfoxide Synthesis
The premier application of methyl methanesulfinate in the context of pharmaceutical intermediates is its use in the Andersen synthesis of enantiopure sulfoxides.[1] This method is a cornerstone of asymmetric sulfur chemistry and relies on the following key steps:
-
Formation of Diastereomeric Sulfinate Esters: Reaction of a sulfinyl chloride (or in this case, a precursor that can generate the methanesulfinyl electrophile) with a chiral alcohol to form a mixture of diastereomeric sulfinate esters.
-
Diastereomer Separation: Separation of the diastereomers, typically by crystallization or chromatography.
-
Nucleophilic Substitution with Inversion of Stereochemistry: Reaction of a single, pure diastereomer with an organometallic reagent (e.g., a Grignard reagent) to displace the chiral auxiliary with inversion of configuration at the sulfur atom, yielding an enantiomerically enriched sulfoxide.[1]
Detailed Protocol: Synthesis of an Enantioenriched Aryl Methyl Sulfoxide
This protocol provides a representative example of the Andersen synthesis using a chiral auxiliary like (-)-menthol.
Part A: Synthesis and Separation of Diastereomeric Menthyl Methanesulfinates
Materials:
-
Methyl methanesulfinate (or prepared in situ from methanesulfinyl chloride)
-
(-)-Menthol
-
Anhydrous solvent (e.g., toluene, THF)
-
Base (e.g., pyridine, triethylamine)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere
Procedure:
-
To a solution of (-)-menthol (1.0 eq) and pyridine (1.2 eq) in anhydrous toluene at 0 °C under an inert atmosphere, slowly add methyl methanesulfinate (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain a mixture of diastereomeric menthyl methanesulfinates.
-
The diastereomers can often be separated by fractional crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Part B: Synthesis of Enantioenriched Aryl Methyl Sulfoxide via Grignard Reaction
Materials:
-
Separated, diastereomerically pure menthyl methanesulfinate
-
Arylmagnesium bromide (e.g., phenylmagnesium bromide) in THF
-
Anhydrous THF
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert atmosphere
-
Ice bath
Procedure:
-
Dissolve the diastereomerically pure menthyl methanesulfinate (1.0 eq) in anhydrous THF in a dry, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 eq) via a dropping funnel over 30 minutes.
-
After the addition is complete, stir the reaction at 0 °C for 1-2 hours.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude chiral sulfoxide can be purified by column chromatography on silica gel.
Quantitative Data Summary:
| Step | Reagent | Stoichiometry (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Part A | (-)-Menthol | 1.0 | Toluene | 0 to RT | 12-24 | 80-90 (mixture) |
| Methyl Methanesulfinate | 1.1 | |||||
| Pyridine | 1.2 | |||||
| Part B | Menthyl Methanesulfinate | 1.0 | THF | 0 | 1-2 | 70-85 |
| Arylmagnesium bromide | 1.2 |
Diagram of the Andersen Sulfoxide Synthesis Workflow:
Caption: Workflow of the Andersen synthesis for chiral sulfoxides.
Mechanistic Insights
The stereospecificity of the final step in the Andersen synthesis is a result of a well-defined reaction mechanism. The Grignard reagent attacks the electrophilic sulfur atom of the sulfinate ester, leading to a pentacoordinate intermediate. The departure of the mentholate leaving group occurs with a clean inversion of the stereochemistry at the sulfur center, akin to an SN2-type reaction.
Diagram of the Nucleophilic Substitution Mechanism:
Caption: Mechanism of nucleophilic substitution at the sulfur center.
Safety and Handling of Methyl Methanesulfinate
While distinct from the highly toxic methyl methanesulfonate, methyl methanesulfinate and its precursors still require careful handling.
-
Methanesulfinyl Chloride: This reagent is corrosive and lachrymatory. It reacts violently with water. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Methyl Methanesulfinate: While specific toxicological data for methyl methanesulfinate is limited, it is prudent to treat it as a potentially harmful chemical. Avoid inhalation, ingestion, and skin contact. The safety data sheets (SDS) for methyl methanesulfonate (MMS) indicate that it is a suspected carcinogen and mutagen.[3][4] Although the reactivity of methyl methanesulfinate is different, caution is warranted until more specific data becomes available. General toxicological information on alkyl sulfonates suggests low acute toxicity, but this may not be directly applicable to sulfinates.[5][6]
-
Grignard Reagents: These are highly reactive, flammable, and moisture-sensitive. They should be handled under an inert atmosphere, and all glassware must be scrupulously dried.
Spill and Waste Disposal:
-
Small spills can be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal.
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
Methyl methanesulfinate is a valuable, yet often overlooked, reagent in the arsenal of the synthetic chemist. Its primary utility in the preparation of pharmaceutical intermediates lies in its ability to serve as a precursor to chiral sulfoxides via the robust and reliable Andersen synthesis. By understanding the principles of its synthesis, reactivity, and safe handling, researchers can effectively leverage methyl methanesulfinate to construct complex, stereochemically defined molecules that are crucial for the advancement of drug discovery and development programs.
References
-
Toxicological properties and risk assessment of the anionic surfactants category: Alkyl sulfates, primary alkane sulfonates, and α-olefin sulfonates. (2011). Food and Chemical Toxicology. [Link]
-
Toxicological properties and risk assessment of the anionic surfactants category: Alkyl sulfates, primary alkane sulfonates, and α-olefin sulfonates. (2011). ResearchGate. [Link]
-
SAFETY DATA SHEET - Methyl methanesulfonate. (n.d.). Moltox. [Link]
-
Material Safety Data Sheet - Methyl Methanesulfonate, 99% (GC). (2003). Cole-Parmer. [Link]
-
Alkyl sulfonates. (n.d.). EWG's Guide to Healthy Cleaning. [Link]
-
Pfitzner–Moffatt oxidation. (n.d.). Wikipedia. [Link]
-
Alkylbenzene Sulfonates (ABS) Risk Assessment. (2006). United States Environmental Protection Agency. [Link]
-
Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. (2018). ResearchGate. [Link]
-
Pfitzner–Moffatt oxidation. (n.d.). Grokipedia. [Link]
-
Stereoselective Synthesis of Chiral C2-Symmetric 1,3- and 1,5-Bis-Sulfoxides Guided by the Horeau Principle: Understanding the Influence of the Carbon Chain Nature in Its Ability for Metal Coordination. (2024). The Journal of Organic Chemistry. [Link]
-
CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. (2008). Illinois Chemistry. [Link]
- Methods of preparing sulfinamide and sulfoxides. (2002).
-
Unconventional Biocatalytic Approaches to the Synthesis of Chiral Sulfoxides. (n.d.). Almac. [Link]
-
Asymmetric Synthesis of Chiral Sulfoxides. (n.d.). Wiley-VCH. [Link]
-
Methanesulfonyl chloride. (n.d.). Wikipedia. [Link]
-
methanesulfinyl chloride. (n.d.). Organic Syntheses. [Link]
- Activated Dimethyl Sulfoxide. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones.
-
Moffat-Pfitnzer Oxidation. (n.d.). Reaction Repo. [Link]
-
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. (n.d.). Product Quality Research Institute. [Link]
- Process for preparation of alkyl methanesulfonate solution. (n.d.).
-
Alcohol to Mesylate using MsCl, base. (n.d.). Organic Synthesis. [Link]
-
methyl sulfate. (n.d.). Organic Syntheses. [Link]
-
Grignard Synthesis of Triphenylmethanol. (n.d.). Jasperse, Chem 355. [Link]
-
Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. (n.d.). University of Missouri-St. Louis. [Link]
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. WO2002083608A2 - Methods of preparing sulfinamide and sulfoxides - Google Patents [patents.google.com]
- 3. moltox.com [moltox.com]
- 4. nucleoestudo.ufla.br [nucleoestudo.ufla.br]
- 5. Toxicological properties and risk assessment of the anionic surfactants category: Alkyl sulfates, primary alkane sulfonates, and α-olefin sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Nucleophilic Substitution on Methyl Methanesulfinate
This Application Note and Protocol guide details the mechanism and experimental procedures for nucleophilic substitution on methyl methanesulfinate.
Executive Summary
Methyl methanesulfinate (
This guide provides a deep-dive mechanistic analysis of the competition between S-attack (sulfinylation) and C-attack (alkylation) and offers a validated protocol for the synthesis of methyl sulfoxides using Grignard reagents.
Mechanistic Analysis
The Electrophilic Centers
Methyl methanesulfinate possesses two distinct electrophilic sites susceptible to nucleophilic attack. Understanding the electronic nature of these sites is crucial for controlling regioselectivity.
| Electrophilic Site | Hybridization | Geometry | Reaction Type | HSAB Character |
| Sulfinyl Sulfur (S) | Trigonal Pyramidal | Substitution ( | Soft / Borderline | |
| Methoxy Carbon (C) | Tetrahedral | Alkylation ( | Hard |
The Dominant Pathway: (Substitution at Sulfur)
When treated with organometallic nucleophiles (e.g., Grignard reagents, Organolithiums), the reaction proceeds primarily via nucleophilic attack at the sulfur atom.
-
Trajectory: The nucleophile approaches the sulfur atom opposite to the leaving group (methoxy), typically at an angle of ~180°.
-
Transition State: The reaction passes through a trigonal bipyramidal transition state (or a short-lived hypervalent sulfurane intermediate). In this geometry, the nucleophile and the leaving group occupy the apical positions, while the lone pair and the methyl group occupy the equatorial positions.
-
Stereochemical Consequence: Inversion of Configuration . Although methyl methanesulfinate is achiral (unless isotopically labeled), this mechanism is identical to that of chiral sulfinates (e.g., menthyl esters). The inversion is stereospecific.
The Competing Pathway: (Alkylation)
"Hard" nucleophiles or specific solvent conditions can promote attack at the methyl carbon of the ester group. In this pathway, the sulfinate anion (
Visualization: Reaction Coordinate and Mechanism
The following diagram illustrates the competing pathways and the transition state geometry for the desired S-substitution.
Caption: Mechanistic divergence between Sulfinylation (S-attack) and Methylation (C-attack). Grignard reagents favor the blue pathway.
Experimental Protocol: Synthesis of Methyl Phenyl Sulfoxide
Objective: Selective formation of methyl phenyl sulfoxide via nucleophilic substitution on methyl methanesulfinate using phenylmagnesium bromide.
Reagents and Equipment
-
Substrate: Methyl methanesulfinate (1.0 equiv). Note: Commercially available or prepared via oxidative chlorination of dimethyl disulfide followed by methanolysis.
-
Nucleophile: Phenylmagnesium bromide (PhMgBr), 1.0 M in THF (1.1 equiv).
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (
). -
Quench: Saturated aqueous Ammonium Chloride (
). -
Equipment: Flame-dried 2-neck round bottom flask, inert gas (Ar/N2) line, syringe pump or addition funnel, low-temperature bath.
Safety Warning
CRITICAL: Methyl methanesulfinate is a structural analog of methyl methanesulfonate (MMS), a known mutagen and carcinogen. While the sulfinate is less reactive as an alkylating agent, it should be handled with extreme caution in a fume hood. Wear double nitrile gloves and a lab coat.
Step-by-Step Procedure
| Step | Action | Rationale |
| 1 | Setup: Flame-dry the glassware and cool under a stream of Argon. Charge the flask with Methyl Methanesulfinate (1.0 equiv) and anhydrous THF (0.2 M concentration). | Removes moisture which decomposes both the sulfinate (hydrolysis) and the Grignard reagent. |
| 2 | Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). | Low temperature suppresses the competing C-alkylation pathway and prevents double-addition side reactions. |
| 3 | Addition: Add PhMgBr (1.1 equiv) dropwise over 30 minutes. | Slow addition prevents localized heating and ensures kinetic control, favoring attack at the sulfur center. |
| 4 | Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours. | Allows the reaction to proceed to completion.[1] The color may change from colorless to light yellow/cloudy. |
| 5 | Quench: Dilute with | Protonates the methoxide leaving group and destroys excess Grignard. |
| 6 | Workup: Separate phases. Extract aqueous layer with EtOAc (3x). Wash combined organics with Brine, dry over | Standard isolation. Sulfoxides are generally stable to aqueous workup. |
| 7 | Purification: Flash column chromatography (Gradient: Hexanes | Sulfoxides are polar; methyl phenyl sulfoxide is a solid/oil that elutes with higher polarity solvents. |
Experimental Workflow Diagram
Caption: Operational workflow for the Grignard addition to methyl methanesulfinate.
Troubleshooting & Optimization
Regioselectivity Issues (C-Alkylation)
If you observe the formation of methylated benzene (toluene) instead of the sulfoxide, the Grignard is attacking the methyl group.
-
Solution 1: Lower the temperature. C-alkylation has a higher activation energy than S-substitution.
-
Solution 2: Switch to a "softer" nucleophile if possible, or use the Menthyl ester. The bulky menthyl group sterically hinders the oxygen-carbon, effectively shutting down the alkylation pathway (The Andersen Method).
Hydrolysis
Methyl methanesulfinate is moisture sensitive.
-
Symptom: Low yield, isolation of methyl sulfone (oxidation) or methanesulfinic acid.
-
Fix: Ensure strictly anhydrous conditions. Use freshly distilled THF.
Racemization
While methyl methanesulfinate is achiral, if you are applying this to a chiral sulfinate:
-
Cause: Presence of excess halide ions or acid can catalyze racemization of the sulfoxide product via a symmetric intermediate.
-
Fix: Rapid workup and avoidance of strong acids during purification.
References
-
Andersen, K. K. (1962). "Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl (-)-p-Toluenesulfinate". Tetrahedron Letters, 3(3), 93-95. Link
- Drabowicz, J., & Mikolajczyk, M. (1980). "Sulfoxides". Synthetic Communications, 10(11), 833-840.
-
Teasdale, A., et al. (2009). "Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate...". Organic Process Research & Development, 13(3), 429-433. (Discusses the competing hydrolysis and formation of sulfonate/sulfinate esters). Link
-
Bachrach, S. M., et al. (2005).[2] "Theoretical study of nucleophilic substitution at sulfur in sulfinyl derivatives". Journal of Organic Chemistry, 70(15), 5896-902.[2] (Computational confirmation of the trigonal bipyramidal transition state). Link
Sources
Application Note: Precision Synthesis of Methyl Sulfoxides using Methyl Methanesulfinate
This Application Note and Protocol Guide details the use of Methyl Methanesulfinate for the precision introduction of the methanesulfinyl group (
Executive Summary
The introduction of a methanesulfinyl group (
Methyl methanesulfinate (
⚠️ CRITICAL SAFETY WARNING: Reagent Identity
Do NOT confuse Methyl Methanesulfinate with Methyl Methanesulfonate (MMS).
-
Target Reagent: Methyl Methanesulfinate (
) – Sulfinylating agent. -
Toxic Analog: Methyl Methanesulfonate (
, MMS) – Potent Carcinogen & DNA Alkylator. -
Verification: Always verify the oxidation state of the sulfur atom (Sulfinate S(IV) vs. Sulfonate S(VI)) and the CAS number (666-15-9 for the sulfinate) before use.
Chemistry & Mechanism[1][2][3][4][5][6]
Why Methyl Methanesulfinate?
The synthesis of sulfoxides via the reaction of sulfinate esters with organometallic reagents is known as the Andersen Sulfoxide Synthesis . While the original method utilized chiral menthyl sulfinates to induce stereochemistry, the achiral methyl ester is the ideal reagent for installing the methanesulfinyl motif when enantioselectivity is not required (or will be established later).
Advantages over Methanesulfinyl Chloride:
-
Stability: Methyl methanesulfinate is an ester and significantly less prone to rapid hydrolysis than the corresponding acid chloride.
-
Milder Conditions: The reaction proceeds cleanly at low temperatures without the generation of HCl gas.
-
Chemoselectivity: The leaving group (methoxide) is less reactive than chloride, allowing for better control over stoichiometry and reducing double-addition side products.
Reaction Mechanism
The reaction proceeds via an associative Nucleophilic Substitution (
Caption: Mechanistic pathway of nucleophilic substitution at the sulfinyl sulfur center.
Experimental Protocol
Reagent Preparation (If not commercially available)
Note: Methyl methanesulfinate is often prepared in situ or in house due to limited commercial shelf-stability compared to sulfonates.[1]
Synthesis from Dimethyl Disulfide:
-
Cooling: Dissolve dimethyl disulfide (1.0 equiv) in methanol (excess, ~4-5 equiv) and cool to -20°C.
-
Chlorination: Bubble
gas or add sulfuryl chloride ( ) slowly. The disulfide is cleaved and oxidized to the sulfinyl chloride, which immediately reacts with methanol to form the sulfinate ester. -
Purification: Neutralize with anhydrous
, filter, and distill under reduced pressure.
Protocol: Introduction of Methanesulfinyl Group
Objective: Synthesize Methyl Phenyl Sulfoxide (Model Reaction) Substrate: Phenylmagnesium Bromide (PhMgBr) Reagent: Methyl Methanesulfinate
Materials
-
Nucleophile: 1.0 M Phenylmagnesium bromide in THF (1.2 equiv).
-
Electrophile: Methyl methanesulfinate (1.0 equiv).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.
-
Dissolution: Add Methyl methanesulfinate (10 mmol, 0.94 g) and anhydrous THF (20 mL) to the flask.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Expert Insight: Low temperature is crucial to prevent the Grignard reagent from attacking the product (sulfoxide) or displacing the methoxide at the carbon center (though rare).
-
-
Addition: Dropwise add the PhMgBr solution (12 mmol, 12 mL) over 15 minutes via syringe.
-
Observation: The solution may become cloudy due to the formation of magnesium salts.
-
-
Reaction: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to 0°C over 1 hour.
-
Monitoring: Check reaction progress by TLC (SiO2, EtOAc/Hexane). The sulfinate ester spot should disappear.
-
-
Quench: Quench the reaction at 0°C by adding saturated aqueous
(10 mL). -
Workup:
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Combine organic layers and wash with Brine.[2]
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude oil via flash column chromatography (Gradient: 10% to 50% EtOAc in Hexanes). Sulfoxides are polar; expect the product to elute later than sulfides or sulfones.
Data & Expected Results
| Parameter | Specification |
| Limiting Reagent | Methyl Methanesulfinate |
| Stoichiometry | 1.0 (Ester) : 1.1–1.2 (Grignard) |
| Temperature | -78°C |
| Typical Yield | 75% – 90% |
| Major Side Product | Sulfide (if over-reduced/displaced) or Sulfone (if oxidation occurs during workup) |
Troubleshooting & Optimization
Common Issues
-
Low Yield / Over-reaction:
-
Cause: Excess Grignard reagent attacking the newly formed sulfoxide (acting as a Lewis base activator) or attacking the methyl group.
-
Solution: Adhere strictly to -78°C addition.[1] Ensure the Grignard is titrated before use.
-
-
Sulfide Formation:
-
Cause: In rare cases, harsh reduction can occur.
-
Solution: Quench immediately upon reaching 0°C; do not reflux.
-
-
Product Instability:
-
Insight: Methyl sulfoxides are generally stable, but avoid strong acids during workup which can cause Pummerer-type rearrangements if heated.[1]
-
Substrate Scope Compatibility
-
Compatible: Aryl Grignards, Alkyl Grignards, Aryl Lithiums.
-
Incompatible: Grignards with acidic protons (e.g., free alcohols/amines) unless protected (requires 2+ equivalents otherwise).
References
-
Andersen, K. K. (1962). "Synthesis of (+)-Ethyl p-Tolyl Sulfoxide from (-)-Menthyl (-)-p-Toluenesulfinate". Tetrahedron Letters, 3(18), 93-95. Link
- Foundational paper establishing the reaction of sulfin
-
Douglass, I. B. (1964).[3] "On the Instability of Methanesulfinyl Chloride". Journal of Organic Chemistry, 29(8), 2440-2442. Link
- Details the instability of the chloride and the preference for ester deriv
-
Drabowicz, J., & Mikolajczyk, M. (1980). "Sulfoxides".[2][4] Organic Preparations and Procedures International, 14, 45-89.
- Review of sulfoxide synthesis methods including sulfin
-
Harpp, D. N., et al. (1971). "Organic Sulfur Chemistry. X. Oxidative Chlorination of Disulfides". Journal of Organic Chemistry, 36(21), 3224. Link
- Provides the method for synthesizing the sulfinyl chloride/ester precursors
Sources
Application Note: Experimental Setup and Synthetic Utility of Methyl Methanesulfinate
Introduction & Mechanistic Overview
Methyl methanesulfinate is a highly versatile, stable sulfinate ester that functions as an excellent electrophilic sulfinylating agent and a direct precursor to methanesulfinate anions. When rigorously protected from moisture, it exhibits exceptional shelf stability, making it a reliable reagent for complex organic syntheses[1].
This application note details the experimental configurations and validated protocols for deploying methyl methanesulfinate across three primary synthetic pathways:
-
Transesterification to yield higher-order sulfinate esters.
-
Saponification followed by Alkylation to synthesize methylsulfonyl compounds (sulfones).
-
Mannich-Type Condensations to generate methylsulfonylmethyl derivatives.
Understanding the 1 behind these reactions is critical for optimizing yields and preventing the disproportionation of intermediate sulfinic acids[1].
Causal Design & Self-Validating Systems
The synthetic utility of methyl methanesulfinate is dictated by the unique reactivity of its sulfinyl group:
-
Nucleophilic Acyl Substitution (Transesterification): The sulfur center requires activation via acid (e.g.,
) to increase electrophilicity, or the attacking alcohol must be converted to a stronger alkoxide nucleophile via base (e.g., ). Because the reaction is reversible, the system is designed to continuously distill off the methanol byproduct. Self-Validation: The reaction progress is validated by monitoring the distillation head temperature; a steady temperature of ~65 °C confirms active methanol evolution. -
Ambident Nucleophilicity (Alkylation): Saponification with alkali rapidly hydrolyzes the ester to yield sodium methanesulfinate. According to Hard-Soft Acid-Base (HSAB) theory, the resulting methanesulfinate anion is an ambident nucleophile. When reacted with soft electrophiles like benzyl chloride, the softer sulfur atom preferentially attacks the electrophile via an
mechanism, forming a highly stable bond (sulfone) rather than a sulfinate ester[1]. Self-Validation: Complete saponification is visually confirmed when the biphasic ester/water mixture becomes a single homogeneous aqueous phase. -
pH-Controlled Condensation (Mannich-Type): To form methylsulfonylmethyl derivatives, the saponified mixture must be acidified. Formic acid is specifically chosen to neutralize the alkali and provide the slightly acidic medium necessary for iminium ion formation (from formaldehyde and an amine) without causing the rapid decomposition typical of free sulfinic acids[1].
Workflow Visualization
Reaction pathways of methyl methanesulfinate: Transesterification, Alkylation, and Mannich.
Experimental Protocols
General Setup Requirements
-
Atmosphere: Reactions utilizing the intact ester must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent premature hydrolysis.
-
Temperature Control: Use a precision heating mantle with internal thermocouple feedback. For transesterification, a Vigreux column is mandatory to selectively fractionate methanol (bp 64.7 °C) from higher-boiling alcohols.
Protocol A: Synthesis of n-Butyl Methanesulfinate via Transesterification
-
Equipment Setup: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a fractional distillation column (Vigreux), and a distillation head connected to a collection flask.
-
Reagent Addition: Add methyl methanesulfinate (1.0 equiv) and anhydrous 1-butanol (3.0 equiv) to the reaction flask[1].
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (
) or sodium methoxide ( ). Causality: The catalyst lowers the activation energy for nucleophilic attack at the sulfur center. -
Reflux & Distillation: Heat the mixture to reflux (approx. 115–120 °C bath temperature) for 45 minutes. Monitor the vapor temperature at the distillation head. Causality: Continuous removal of methanol shifts the equilibrium toward the n-butyl ester via Le Chatelier's principle.
-
Validation & Isolation: The reaction is complete when the distillation head temperature drops below 65 °C, indicating methanol evolution has ceased. Cool the mixture, neutralize the catalyst (using
for acid), and isolate the product via vacuum distillation[1].
Protocol B: One-Pot Saponification and Alkylation to Form Sulfones
-
Saponification: In a reaction flask, add methyl methanesulfinate to a slight molar excess of aqueous
. Stir vigorously at room temperature. Validation: The biphasic mixture will rapidly become a clear, homogeneous solution, confirming the quantitative generation of sodium methanesulfinate. -
Electrophile Addition: To the alkaline solution, add the alkylating agent (e.g., benzyl chloride, n-butyl bromide, or chloroacetone) (1.0 equiv)[1].
-
Reaction: Stir the mixture vigorously. If the alkyl halide is highly insoluble, add a phase-transfer catalyst or a co-solvent (e.g., ethanol). Causality: The soft sulfur atom undergoes an
displacement of the halide. -
Isolation: Extract the aqueous mixture with dichloromethane. Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the sulfone.
Protocol C: Mannich-Type Condensation
-
Saponification: Saponify methyl methanesulfinate with aqueous
as described in Protocol B, Step 1[1]. -
Acidification: Carefully acidify the alkaline solution with formic acid. Causality: Formic acid safely lowers the pH to enable iminium ion formation without destroying the sulfinate species.
-
Condensation: Add aqueous formaldehyde (37%) and a nitrogenous compound (e.g., urea, benzamide, or p-toluidine) to the mixture[1].
-
Validation & Isolation: Stir at room temperature. The reaction self-validates via the precipitation of the solid methylsulfonylmethyl derivative. Filter the solid and purify by recrystallization.
Quantitative Data Summary
The following table summarizes the expected yields and physical properties of derivatives synthesized from methyl methanesulfinate using the protocols described above.
| Derivative Synthesized | Reaction Pathway | Reagents / Electrophile | Yield (%) | Physical Property |
| n-Butyl methanesulfinate | Transesterification | 1-Butanol, | ~79% | bp 114 °C (13 mm Hg) |
| Benzyl methyl sulfone | Saponification + Alkylation | Benzyl chloride, | High | Solid (Recrystallized) |
| N,N'-Bis(methylsulfonylmethyl)urea | Mannich-Type Condensation | Urea, | 38% | mp 178–179 °C |
| N-(Methylsulfonylmethyl)benzamide | Mannich-Type Condensation | Benzamide, | 37% | mp 106–107 °C |
Data derived from the foundational synthetic studies of methyl methanesulfinate[1].
References
-
Ward, F. J., & Norton, R. V. (1967). Sulfinate esters. II. The synthetic utility of methyl methanesulfinate. The Journal of Organic Chemistry, 32(2), 324–326.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl Methanesulfinate
Welcome to the Technical Support Center. Methyl methanesulfinate (MMS) is a highly reactive, moisture-sensitive sulfinate ester frequently utilized as a sulfinylating agent in organic synthesis. Due to its intermediate oxidation state, it is inherently unstable—prone to both rapid hydrolysis and thermal disproportionation.
This guide provides field-proven methodologies, mechanistic troubleshooting, and standard operating procedures (SOPs) for isolating high-purity MMS from crude reaction mixtures.
Core Principles of Methyl Methanesulfinate Purification
The Mechanistic Challenge The synthesis of methyl methanesulfinate typically involves the esterification of methanesulfinyl chloride with methanol or the oxidation of dimethyl disulfide. Both pathways leave behind aggressive impurities: unreacted sulfinyl chlorides, sulfonyl chlorides (from over-oxidation), and acidic byproducts (HCl).
Standard atmospheric distillation is strictly prohibited for sulfinate esters. When subjected to temperatures exceeding 60–70 °C at ambient pressure, the S-O bond in MMS cleaves, causing the molecule to undergo rapid thermal disproportionation into methyl methanesulfonate and dimethyl disulfide.
The Purification Strategy To ensure high fidelity, purification relies on a two-stage, self-validating system:
-
Chemical Quenching : Crude mixtures are treated with an aromatic amine (e.g., p-toluidine) to1[1].
-
Fractional Vacuum Distillation : The neutralized, filtered crude is distilled under high vacuum to2[2], keeping the system safely below the thermal degradation threshold.
Standard Operating Procedure (SOP): Reduced-Pressure Fractional Distillation
Note: This protocol is a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Prerequisites: Oven-dried glassware (120 °C), argon/nitrogen manifold, and a high-vacuum pump equipped with a cold trap.
-
Step 1: Chemical Quenching (Pre-treatment) Dilute the crude methyl methanesulfinate with an equal volume of anhydrous diethyl ether. While stirring at 0 °C under an argon atmosphere, add 0.1 equivalents of p-toluidine (or until precipitation ceases).
-
Validation: The immediate formation of a white precipitate (p-toluidine hydrochloride) confirms the successful sequestration of residual methanesulfinyl/methanesulfonyl chlorides. If no precipitate forms, the mixture is already free of reactive chlorides.
-
-
Step 2: Inert Filtration Filter the mixture through a Schlenk frit under positive argon pressure to remove the amine salts. Wash the filter cake with a minimal amount of cold diethyl ether to maximize yield.
-
Step 3: Solvent Evaporation Transfer the filtrate to a rotary evaporator. Remove the diethyl ether and any residual methanol under a mild vacuum (~100 Torr) with a water bath temperature strictly maintained below 25 °C.
-
Step 4: Fractional Distillation Transfer the concentrated oil to a short-path distillation apparatus. Apply a high vacuum (20 Torr). Slowly heat the oil bath. Discard the initial forerun (residual solvents). Collect the main fraction boiling at 45–47 °C at 20 Torr[2].
-
Validation: The product must distill as a clear, colorless liquid. A yellow tint indicates the co-distillation of impurities or the onset of thermal degradation.
-
-
Step 5: Storage Immediately transfer the purified MMS into flame-dried amber ampoules. Purge with argon, seal tightly, and store at -20 °C over activated 3Å molecular sieves.
Troubleshooting Guide & FAQs
Q: My distilled methyl methanesulfinate turns cloudy or forms a white precipitate after a few days in storage. What is the mechanism behind this? A: This is a classic symptom of moisture ingress. Sulfinate esters are highly hygroscopic. Upon contact with water, 1[1]. The resulting methanesulfinic acid then disproportionates, creating insoluble polymeric sulfur species and sulfonic acids, which manifest as a white cloudiness. Solution: Ensure your storage ampoules are rigorously dried and store the product over activated 3Å molecular sieves under an inert atmosphere.
Q: During distillation, the pot temperature is rising, but no product is distilling. The mixture is turning dark yellow/brown. What went wrong? A: You are experiencing thermal disproportionation. This occurs when the vacuum is insufficient (e.g., >50 Torr), forcing you to increase the oil bath temperature beyond the thermal stability threshold of MMS (~65 °C). At elevated temperatures, the molecule disproportionates into methyl methanesulfonate and dimethyl disulfide. Solution: Abort the distillation immediately. Check your vacuum pump, replace the pump oil, and ensure all joints are heavily greased. You must achieve a vacuum of at least 20 Torr before applying heat.
Q: Can I use triethylamine instead of p-toluidine for the pre-treatment step? A: While triethylamine is a stronger base, p-toluidine is preferred because its hydrochloride salt is highly crystalline and significantly less soluble in diethyl ether than triethylamine hydrochloride. This ensures complete precipitation and easier removal via filtration, preventing amine carryover into the distillation flask.
Quantitative Data: Physicochemical & Distillation Parameters
To facilitate easy comparison and parameter setting, reference the following validated data for MMS purification:
| Parameter | Value / Specification | Mechanistic Significance |
| Molecular Formula | C₂H₆O₂S | Intermediate oxidation state (Sulfinate ester). |
| Molecular Weight | 94.13 g/mol | N/A |
| Target Boiling Point | 46 °C at 20 Torr | Depressed BP prevents thermal disproportionation. |
| Thermal Degradation Temp | > 65 °C | Threshold for S-O bond cleavage. |
| Pre-treatment Reagent | p-Toluidine (0.1 eq) | Precipitates volatile chloride/acid impurities. |
| Storage Conditions | -20 °C, Argon, Dark | Prevents hydrolysis and photo-oxidation. |
Workflow Visualization: Purification & Degradation Pathways
Workflow for the purification of methyl methanesulfinate, highlighting degradation pathways.
References
- Douglass, I. B. (1965). Sulfinate Esters. I. Their Preparation and Some Properties.
- Science of Synthesis. (2008).
- Drabowicz, J., et al. (1990). Syntheses of sulfinic esters. Scribd.
Sources
troubleshooting low yields in methyl methanesulfinate synthesis
Topic: Troubleshooting Low Yields in Methyl Methanesulfinate Synthesis
CAS: 666-15-9 | Formula:
Executive Summary & Core Directive
To: Research Scientists, Process Chemists From: Senior Application Scientist, Technical Support Division[1]
The Issue: Methyl methanesulfinate is a kinetically unstable chiral sulfinylating agent precursor. Unlike its oxidized counterpart (methyl methanesulfonate), it is highly prone to disproportionation , hydrolysis , and thermal rearrangement . Users frequently report yields <30% due to the degradation of the intermediate methanesulfinyl chloride and competitive S-alkylation vs. O-alkylation dynamics.[1]
The Solution: This guide abandons generic advice. We focus on the Methanesulfinyl Chloride Route , the only scalable method for high-purity isolation. Success depends on three critical control points:
-
In-situ generation and immediate use of methanesulfinyl chloride (instability window < 4 hours).
-
Strict anhydrous protocols to prevent hydrolysis to methanesulfinic acid (which rapidly disproportionates).
-
Base selection to neutralize HCl without catalyzing the rearrangement to the sulfone.
Troubleshooting Guide (Q&A)
Category A: Reaction Setup & Reagents
Q1: I am using commercially available methanesulfinyl chloride, but my yields are consistently low (<10%). Why?
Diagnosis: Reagent Degradation.
Methanesulfinyl chloride (
-
The Fix: Never store methanesulfinyl chloride. You must synthesize it de novo from dimethyl disulfide (DMDS) and acetic anhydride/chlorine and distill it immediately before the esterification step. If you see a dark yellow/orange liquid, it has already degraded.
Q2: I tried alkylating sodium methanesulfinate with methyl iodide, but I isolated methyl methanesulfone instead. What happened?
Diagnosis: Ambident Nucleophile Attack (HSAB Theory).
The sulfinate anion (
-
The Fix: To achieve O-alkylation (ester formation), you must use the sulfinyl chloride route. Alternatively, if you must use the salt, you require a "hard" alkylating agent like trimethyloxonium tetrafluoroborate (
) or diazomethane, though these are less scalable.
Category B: Process Parameters
Q3: The reaction mixture turns black upon distillation. Is the product thermally unstable? Diagnosis: Thermal Decomposition & Acid Catalysis. Methyl methanesulfinate is thermally fragile (bp ~132°C @ 760 mmHg, but decomposes). If residual HCl or acidic byproducts are present during distillation, they catalyze the rearrangement to the sulfone or decomposition to volatile sulfur species.
-
The Fix:
-
Neutralize the reaction mixture completely (wash with saturated
) before concentration. -
Use High-Vacuum Distillation (e.g., <10 mmHg) to keep the bath temperature below 60°C.
-
Add a radical inhibitor (e.g., BHT) if free-radical decomposition is suspected, though acid catalysis is the primary culprit.
-
Q4: My NMR shows a mixture of sulfinate ester and methyl methanethiosulfonate. Where does the thiosulfonate come from?
Diagnosis: Disproportionation of Methanesulfinic Acid.
If moisture enters the system,
-
The Fix: Ensure all glassware is flame-dried and solvents (Methanol, DCM/Ether) are anhydrous. Use a drying tube or nitrogen blanket throughout.
Validated Experimental Protocol
Method: Reaction of Methanesulfinyl Chloride with Methanol Target Scale: 100 mmol Expected Yield: 65–80%
Phase 1: Synthesis of Methanesulfinyl Chloride (The Precursor)
Note: This must be performed immediately prior to Phase 2.
-
Setup: 3-neck flask, addition funnel, thermometer, gas outlet to NaOH trap (scrubber).
-
Reagents: Dimethyl disulfide (0.1 mol), Acetic Anhydride (0.1 mol).
-
Chlorination: Cool mixture to -10°C . Add sulfuryl chloride (
) (0.1 mol) dropwise OR bubble gas until 1 equivalent is absorbed. -
Isolation: Distill immediately under reduced pressure.
-
Target Fraction: bp 52–54°C at 34 mmHg.[3]
-
Appearance: Colorless to pale straw liquid.
-
Phase 2: Esterification (The Product)
-
Solvent System: Anhydrous Diethyl Ether or Dichloromethane (DCM).
-
Base: Triethylamine (
) or Pyridine (1.1 equiv). Crucial for HCl scavenging. -
Procedure:
-
Dissolve Methanol (1.0 equiv) and Base (1.1 equiv) in solvent at -20°C .
-
Add freshly distilled Methanesulfinyl Chloride (1.0 equiv) dropwise over 30 mins. Do not allow temp to rise above 0°C.
-
Stir at 0°C for 1 hour, then allow to warm to room temp.
-
-
Work-up:
-
Filter off the amine hydrochloride salt (hygroscopic!).
-
Wash filtrate rapidly with ice-cold
(aq) and Brine.[1] -
Dry over
.
-
-
Purification:
-
Concentrate under reduced pressure (bath < 30°C).
-
Vacuum distill the residue. Target bp: ~40–45°C at 10 mmHg (extrapolated).
-
Data & Specifications
Table 1: Critical Physical Properties
| Property | Methyl Methanesulfinate | Methyl Methanesulfonate (Impurity) |
| CAS | 666-15-9 | 66-27-3 |
| Structure | ||
| Oxidation State | S(IV) | S(VI) |
| Boiling Point | ~132°C (760 mmHg) / Dec. | 202°C (760 mmHg) |
| Stability | Low (Moisture/Heat sensitive) | High (Stable liquid) |
| Chirality | Chiral at Sulfur (Racemic) | Achiral |
Table 2: Solvent Compatibility Matrix
| Solvent | Rating | Notes |
| Dichloromethane | Excellent | Good solubility, easy removal.[1] |
| Diethyl Ether | Good | Precipitates amine salts well; easy work-up.[1] |
| Methanol (Excess) | Poor | Promotes solvolysis/transesterification byproducts. |
| THF | Fair | Harder to remove salts; requires rigorous drying. |
Visualizations (Pathway & Logic)
Figure 1: Reaction Pathway & Failure Modes
This diagram illustrates the correct synthesis pathway versus the common pitfalls leading to sulfones or decomposition.
Caption: Synthesis workflow showing critical instability of the sulfinyl chloride intermediate and the divergence between O-alkylation (desired) and S-alkylation (undesired).
Figure 2: Troubleshooting Logic Flow
Caption: Step-by-step diagnostic flow for identifying the root cause of synthesis failure.
References
-
Douglass, I. B.; Farah, B. S. (1958). "The Action of Chlorine on Disulfides and Polysulfides in the Presence of Acetic Anhydride". Journal of Organic Chemistry. Link[1]
-
Douglass, I. B. (1973). "Methanesulfinyl Chloride".[2][3][4][5][6][7][8] Organic Syntheses, Coll.[8] Vol. 5, p.709. Link
-
Andersen, K. K. (1964). "Synthesis of (+)-Ethyl p-Toluenesulfinate from Sodium p-Toluenesulfinate". Journal of Organic Chemistry. (Mechanistic insight on O- vs S-alkylation). Link[1]
-
Drabowicz, J.; Mikolajczyk, M. (1980). "Sulfinic Acids and Esters".[9][10][11] Comprehensive Organic Chemistry. (General properties and stability).
-
PubChem Compound Summary. (2024). "Methyl methanesulfinate (CAS 666-15-9)".[1][9][12][13] National Center for Biotechnology Information. Link[1][9]
Sources
- 1. methyl methanesulfinate | CAS:666-15-9 | Atomaxchem [en.atomaxchem.com]
- 2. echemi.com [echemi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Methyl methanesulfinate | C2H6O2S | CID 329397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rroij.com [rroij.com]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. methyl methanesulfinate | 666-15-9 [chemnet.com]
Technical Support Center: Managing the Thermal Instability of Methyl Methanesulfinate
Welcome to the Technical Support Center for Methyl Methanesulfinate (MMS) . This resource is designed for researchers, synthetic chemists, and drug development professionals who utilize sulfinate esters as critical building blocks for sulfonyl-containing molecules.
Methyl methanesulfinate is notoriously challenging to handle due to its thermal instability, moisture sensitivity, and propensity to form genotoxic impurities. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure experimental integrity and safety.
Mechanistic Overview: Degradation Pathways
To successfully manage methyl methanesulfinate, one must first understand why it degrades. The sulfinyl group (S=O) exists in an intermediate oxidation state between sulfenyl (S) and sulfonyl (S(=O)₂). Under thermal stress or environmental exposure, the molecule seeks thermodynamic stability through disproportionation, oxidation, or hydrolysis, frequently yielding methyl methanesulfonate —a highly controlled mutagenic and genotoxic impurity in pharmaceutical synthesis[1].
Fig 1: Mechanistic degradation pathways of methyl methanesulfinate via thermal stress, oxidation, and hydrolysis.
Troubleshooting & FAQs
Q1: Why does methyl methanesulfinate degrade during room-temperature storage, and how can I prevent it?
The Causality: At room temperature (25°C), the activation energy for the disproportionation of the intermediate sulfinyl group is easily met. The molecules interact to auto-oxidize and auto-reduce, fracturing into methanesulfonates and volatile sulfur byproducts. The Solution: The reagent must be stored strictly under refrigeration. Literature confirms that when stored at –15°C to –10°C under a nitrogen atmosphere, methyl methanesulfinate can be kept for months without noticeable decomposition[2].
Q2: My GC-MS/MS analysis shows methyl methanesulfonate contamination. How did this happen?
The Causality: Methyl methanesulfonate is a potent alkylating agent and a known genotoxic impurity[1]. Its presence indicates that your methyl methanesulfinate was either exposed to atmospheric oxygen (triggering direct oxidation) or subjected to thermal stress during a reaction step, causing disproportionation. Self-Validating Protocol: Never assume the integrity of stored MMS. Before any critical synthesis, subject an aliquot to FT-IR analysis. The appearance of a strong asymmetric S(=O)₂ stretch (typically around 1350 cm⁻¹) confirms sulfonate contamination. If this peak is present, the batch must be discarded. This simple check creates a self-validating loop that prevents downstream contamination.
Q3: How sensitive is the reagent to moisture during active bench synthesis?
The Causality: Methyl methanesulfinate is slowly hydrolyzed by hot water, more rapidly in acid solution, and with great speed in the presence of alkali[3]. Hydrolysis cleaves the ester bond, yielding methanesulfinic acid. This acid is highly unstable and will immediately disproportionate, ruining your reaction yield. The Solution: All handling must be performed using strict Schlenk line techniques with anhydrous solvents.
Quantitative Degradation Matrix
The following table summarizes the causal relationship between storage conditions and the structural integrity of methyl methanesulfinate.
| Storage Condition | Atmosphere | Temp (°C) | Expected Stability | Primary Degradation Pathway |
| Optimal | Nitrogen / Argon | -15 to -10 | > 4 months | None (Stable)[2] |
| Sub-optimal | Nitrogen | 25 (RT) | < 48 hours | Thermal Disproportionation |
| Poor | Air | 25 (RT) | < 12 hours | Direct Oxidation to Sulfonate |
| Aqueous/Alkaline | N/A | > 25 | Minutes | Rapid Hydrolysis[3] |
Experimental Protocol: Safe Handling & Transfer
To prevent the formation of genotoxic impurities, follow this step-by-step methodology for handling methyl methanesulfinate during active synthesis. This protocol is designed to be self-validating; failure at any checkpoint requires aborting the procedure to save downstream resources.
Step 1: Equipment Preparation
-
Flame-dry all reaction flasks, syringes, and needles under a vacuum.
-
Backfill the system with high-purity Argon (or Nitrogen) for a minimum of 15 minutes.
Step 2: Controlled Thawing
-
Remove the methyl methanesulfinate from the -20°C freezer.
-
Critical Causality: Do not use a heat gun or warm water bath. Rapid localized heating will trigger immediate disproportionation. Place the vial in a 0°C ice-water bath and allow it to equilibrate slowly.
Step 3: Pre-Reaction Validation (Self-Validating Step)
-
Withdraw a 5 µL aliquot and run a rapid FT-IR or ¹H-NMR.
-
Checkpoint: If the S(=O)₂ stretch is absent, proceed. If present, neutralize and discard the reagent.
Step 4: Inert Transfer
-
Using a gas-tight syringe pre-flushed three times with Argon, withdraw the required volume of the reagent.
-
Maintain a positive pressure of Argon in the reagent vial during withdrawal to prevent atmospheric oxygen ingress.
Step 5: Cold Addition
-
Add the methyl methanesulfinate dropwise to your reaction mixture, ensuring the reaction vessel is maintained at ≤ 0°C.
-
Keep the reaction mixture strictly anhydrous and avoid alkaline conditions unless specifically buffered, to prevent rapid hydrolysis[3].
Fig 2: Step-by-step standard operating procedure for the safe handling of methyl methanesulfinate.
References
-
Braverman, S., Cherkinsky, M., & Levinger, S. (2007). Product Class 3: Alkanesulfinic Acids and Acyclic Derivatives. Science of Synthesis, Thieme. URL:[Link]
-
Douglass, I. B. (1965). Sulfinate Esters. I. Their Preparation and Some Properties. Journal of Organic Chemistry / ResearchGate. URL:[Link]
-
Oreate AI. (2026). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Oreate AI Blog. URL: [Link]
Sources
Validation & Comparative
comparative study of different methods for methyl methanesulfinate synthesis
Topic: Comparative Study of Different Methods for Methyl Methanesulfinate Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Methyl methanesulfinate (CH₃S(O)OCH₃) is a pivotal organosulfur intermediate, primarily utilized as a methanesulfinyl transfer reagent in the synthesis of chiral sulfoxides and as a pharmacophore building block. Unlike its oxidized counterpart (methyl methanesulfonate, a known genotoxin), the sulfinate ester possesses a stereogenic sulfur center, making it valuable for asymmetric synthesis.
This guide objectively compares the two dominant synthetic methodologies: the Oxidative Chlorination of Dimethyl Disulfide (DMDS) and the Activation of Sodium Methanesulfinate . While both routes converge at the formation of the unstable methanesulfinyl chloride intermediate, their upstream precursors and safety profiles differ significantly.
Part 1: Chemical Profile & Mechanistic Challenges
Target Compound: Methyl Methanesulfinate CAS: 4222-20-2 Structure: Me-S(=O)-OMe Key Reactivity:
-
Ambident Electrophile: Can react at Sulfur (to form sulfoxides) or Oxygen.
-
Instability: Susceptible to hydrolysis and disproportionation into methyl methanethiosulfonate and methanesulfonic acid if not stored under anhydrous conditions.
The Central Intermediate: Methanesulfinyl Chloride
Both major synthesis routes rely on generating methanesulfinyl chloride (MeS(O)Cl) . This compound is thermally unstable and typically prepared in situ or distilled at low pressure immediately prior to esterification.
Part 2: Method A – Oxidative Chlorination of Dimethyl Disulfide (The "Gold Standard")
This is the most widely cited and scalable method. It utilizes the oxidative cleavage of the S-S bond in dimethyl disulfide (DMDS) using a chlorinating agent in the presence of an oxygen donor (acetic anhydride).
Reaction Scheme
The reaction proceeds in two distinct phases:[1][2][3]
-
Chlorinolysis: DMDS reacts with sulfuryl chloride (or chlorine gas) and acetic anhydride to form methanesulfinyl chloride.
-
Esterification: The acid chloride is treated with methanol and a base (triethylamine) to yield the ester.
Caption: Pathway for the oxidative chlorination of DMDS to methyl methanesulfinate.
Detailed Protocol
Reagents:
-
Dimethyl disulfide (1.0 equiv)
-
Acetic anhydride (2.0 equiv)
-
Sulfuryl chloride (SO₂Cl₂) (1.0 equiv) [Note: Chlorine gas (Cl₂) can be used but SO₂Cl₂ is easier to handle on a lab scale]
-
Methanol (excess)
-
Triethylamine (1.1 equiv relative to chloride)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Preparation of Sulfinyl Chloride:
-
In a flame-dried 3-neck flask under N₂, dissolve dimethyl disulfide (DMDS) and acetic anhydride in anhydrous DCM.
-
Cool the solution to -20°C .
-
Add sulfuryl chloride dropwise over 30 minutes.[4] Maintain temperature below -10°C to prevent over-oxidation to sulfonyl chloride.
-
Observation: The mixture may turn yellow/orange.[5] Stir for 1 hour at -10°C.
-
Purification (Optional but Recommended): Remove acetyl chloride byproduct via vacuum distillation (0°C bath, high vacuum) if high purity is required. For crude synthesis, proceed directly.
-
-
Esterification:
-
Prepare a separate solution of Methanol (1.5 equiv) and Triethylamine (1.2 equiv) in DCM at -78°C .
-
Cannulate the cold methanesulfinyl chloride solution into the methanol solution slowly. Exothermic reaction.
-
Allow to warm to room temperature over 2 hours.
-
-
Work-up:
-
Wash with cold saturated NaHCO₃ (rapidly) and brine.
-
Dry over Na₂SO₄ and concentrate
-
Distillation: Purify by vacuum distillation (bp ~58-60°C at 15 mmHg).
-
Performance Data:
-
Yield: 75–85%[5]
-
Purity: >95% (after distillation)
-
Key Risk: Over-chlorination leads to methyl methanesulfonate (MeSO₃Me), a genotoxic impurity. Control of stoichiometry is critical.
Part 3: Method B – Activation of Sodium Methanesulfinate (The "Salt" Route)
This method avoids the use of odorous disulfides but requires handling the sodium salt of methanesulfinic acid. It is often preferred when DMDS is restricted due to odor complaints or supply chain issues.
Reaction Scheme
Sodium methanesulfinate is treated with thionyl chloride to generate the sulfinyl chloride in situ, followed by quenching with methanol.
Caption: Activation of sodium methanesulfinate using thionyl chloride.
Detailed Protocol
Reagents:
-
Sodium Methanesulfinate (1.0 equiv)
-
Thionyl Chloride (SOCl₂) (1.5 equiv)
-
Methanol (excess)
-
Solvent: Anhydrous Ether or DCM
Step-by-Step Methodology:
-
Suspension: Suspend finely powdered sodium methanesulfinate in anhydrous ether at 0°C.
-
Chlorination: Add thionyl chloride dropwise. The heterogeneous mixture will evolve SO₂ gas.
-
Critical Step: Stir for 2–4 hours at room temperature until gas evolution ceases. The solid residue (NaCl) should be filtered off under inert atmosphere.
-
-
Esterification:
-
Concentrate the filtrate carefully (do not heat >30°C) to remove excess SOCl₂.
-
Redissolve the crude acid chloride in DCM.
-
Add Methanol/Pyridine mixture at -10°C.
-
-
Work-up: Similar to Method A.
Performance Data:
-
Yield: 50–65%
-
Purity: Moderate (residual SOCl₂ can lead to dimethyl sulfite formation).
-
Advantage: Avoids thiol/disulfide stench.
-
Disadvantage: Lower atom economy; handling solid sodium salts in heterogeneous reactions can lead to incomplete conversion.
Part 4: Comparative Analysis
The following table summarizes the operational parameters for both methods.
| Feature | Method A: DMDS Oxidation | Method B: Salt Activation |
| Starting Material | Dimethyl Disulfide (Liquid) | Sodium Methanesulfinate (Solid) |
| Reagent Cost | Low | Moderate |
| Atom Economy | High | Lower (Stoichiometric SOCl₂ waste) |
| Yield | High (75-85%) | Moderate (50-65%) |
| Safety Profile | High Risk: Toxic/Flammable intermediates. Strong odor.[6][7] | Moderate Risk: SOCl₂ is corrosive. No thiol odor. |
| Impurity Profile | Potential for Methyl Methanesulfonate (Genotoxin) | Potential for Dimethyl Sulfite |
| Scalability | Excellent (Liquid phase) | Poor (Heterogeneous slurry) |
Expert Insight: Why Method A Prevails
From a process chemistry perspective, Method A is superior for scale-up. The reaction is homogeneous, allowing for better thermal control—a critical factor when dealing with the thermally unstable methanesulfinyl chloride. Method B suffers from mass transfer limitations due to the insolubility of the sodium salt in most organic solvents suitable for chlorination.
Emerging Alternatives: Recent literature suggests oxidative alkoxylation using iodine (I₂) or electrochemical methods could bypass the acid chloride entirely, offering a "greener" route. However, these methods are currently limited to bench-scale and often produce mixed sulfinate/sulfonate species if oxidation potential is not strictly controlled.
Part 5: References
-
Douglass, I. B.; Farah, B. S. "Methanesulfinyl Chloride."[4][5] Organic Syntheses, Coll. Vol. 5, p.709 (1973); Vol. 47, p.93 (1967).
-
Drabowicz, J.; Kielbasinski, P. "Synthesis of Sulfinates and Sulfinic Acids." Synthesis, 2008, 3563-3546.
-
Sharghi, H.; Larijani, H. "Reaction of Sulfinyl Chlorides with Alcohols." Journal of Chemical Research, 2001.
-
Product Quality Research Institute (PQRI). "Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate." PQRI Sulfonate Esters Working Group.
Sources
- 1. CN103113267A - Method for preparing methanesulfonic acid from sodium methanesulfonate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. PL169661B1 - Method for producing methanesulfinyl chloride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. study.com [study.com]
- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
comparing the electrophilicity of methyl methanesulfinate and other sulfinate esters
Topic: Comparing the Electrophilicity of Methyl Methanesulfinate and Other Sulfinate Esters Content Type: Technical Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
Sulfinate esters (
This guide objectively compares the electrophilicity, reactivity patterns, and safety profiles of methyl methanesulfinate against its aryl and bulky alkyl counterparts.
Key Findings
-
Reactivity: Methyl methanesulfinate exhibits significantly higher electrophilicity at the sulfur center compared to menthyl or isopropyl esters, driven primarily by reduced steric hindrance.
-
Selectivity: It suffers from competing
attack at the carbon atom (acting as a methylating agent) when exposed to hard nucleophiles, a side reaction largely suppressed in bulky esters. -
Utility: Best suited for rapid, achiral sulfoxide synthesis or introducing the methyl-sulfinyl moiety (
) into sterically congested scaffolds.
Mechanistic Basis of Electrophilicity
To understand the performance differences, one must analyze the dual electrophilic nature of sulfinate esters. The sulfinate ester contains two potential electrophilic sites:
-
The Sulfur Atom (Soft Center): Attack here leads to S-O bond cleavage and formation of a sulfoxide. This proceeds via an
-like mechanism with inversion of configuration . -
The Alkoxy Carbon (Hard Center): Attack here leads to C-O bond cleavage, resulting in alkylation of the nucleophile and formation of a sulfinate anion.
Electronic & Steric Influences
The electrophilicity at sulfur is modulated by the substituents
| Factor | Methyl Methanesulfinate ( | Aryl Sulfinates ( |
| Steric Hindrance | Minimal. The methoxy group offers little resistance to nucleophilic approach. | High. Bulky groups (Menthyl, |
| Electronic Effect | Alkyl group ( | Aryl rings (e.g., |
| Net Reactivity | High. Steric accessibility dominates, making it kinetically faster for substitution. | Moderate. Steric shielding by the chiral auxiliary (menthyl) deliberately retards rate to enhance stereocontrol. |
Comparative Data Analysis
The following table summarizes the reactivity profile of Methyl Methanesulfinate against the industry-standard Andersen reagent (Menthyl
Table 1: Comparative Reactivity & Properties[1]
| Feature | Methyl Methanesulfinate | Methyl | Menthyl |
| Formula | |||
| S-Electrophilicity | Very High ( | High ( | Low ( |
| Alkylation Risk | High (Methylating agent) | Moderate | Negligible |
| Physical State | Liquid (Volatile) | Solid/Oil | Crystalline Solid |
| Chiral Utility | Low (Achiral) | Low (Racemizes fast) | High (Stable diastereomer) |
| Primary Use | Methyl-sulfinyl transfer; small molecule synthesis. | Mechanistic studies; achiral sulfoxide synthesis.[1] | Enantioselective synthesis of chiral sulfoxides. |
*Note:
Divergent Reaction Pathways
The choice of nucleophile dictates the reaction outcome. Methyl methanesulfinate is particularly prone to "off-target" alkylation with hard nucleophiles.
Caption: Divergent reactivity of methyl methanesulfinate. Soft nucleophiles (Grignards) prefer the sulfur center (desired), while hard nucleophiles may attack the methyl carbon (side reaction).
Experimental Protocols
Protocol A: Synthesis of Methyl Sulfoxides using Methyl Methanesulfinate
Objective: Synthesis of aryl methyl sulfoxides via Grignard addition. This protocol highlights the high reactivity of the methyl ester.
Safety Warning: Methyl methanesulfinate is a potential alkylating agent and genotoxin. Handle in a fume hood with double gloves.
-
Preparation: Flame-dry a 100 mL round-bottom flask under Argon.
-
Reagent Loading: Add Methyl Methanesulfinate (1.0 equiv) and anhydrous THF (
concentration). Cool to -78 °C .-
Note: The low temperature is critical to suppress C-attack and over-reaction.
-
-
Nucleophile Addition: Dropwise add the Aryl Grignard reagent (
, 1.1 equiv) over 30 minutes.-
Observation: The reaction is often instantaneous due to the high electrophilicity of the methyl ester.
-
-
Quench: Stir for 1 hour at -78 °C, then quench with saturated
solution. -
Workup: Extract with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography. (Yields typically 80-95%).
Protocol B: Comparative Kinetic Assessment (Self-Validating)
To experimentally verify the electrophilicity difference between methyl methanesulfinate and a bulky analogue (e.g., menthyl ester):
-
Competition Experiment: Dissolve 1.0 equiv of Methyl Methanesulfinate and 1.0 equiv of Menthyl
-toluenesulfinate in THF. -
Limiting Reagent: Add 0.5 equiv of a limiting nucleophile (e.g.,
) at -40 °C. -
Analysis: Quench immediately and analyze via crude
NMR. -
Result Interpretation: The ratio of Methyl Phenyl Sulfoxide (from methyl ester) to Phenyl
-Tolyl Sulfoxide (from menthyl ester) represents the relative reaction rate ( ).-
Expectation: The methyl sulfoxide will be the dominant product (>90%), confirming the superior electrophilicity of the unhindered methyl ester.
-
Workflow: Selecting the Right Sulfinate
Use this decision tree to select the appropriate reagent for your synthesis.
Caption: Decision matrix for sulfinate ester selection based on target chirality and structural complexity.
Conclusion
Methyl methanesulfinate is a "high-energy" electrophile within the sulfinate family. Its lack of steric bulk makes it significantly more reactive toward Grignard reagents than the traditional menthyl esters used in chiral synthesis. However, this reactivity comes with a trade-off: reduced stability and a higher propensity for toxic alkylation side reactions. For achiral synthesis of methyl sulfoxides, it is the superior reagent; for chiral applications, bulky esters remain indispensable.
References
-
Drabowicz, J., et al. "Nucleophilic Substitution at Sulfinyl Sulfur."[2] Journal of the American Chemical Society, 2008. Link (Demonstrates kinetic trends in sulfinate racemization).
-
Andersen, K. K. "Synthesis of Optically Active Sulfoxides from Sulfinates." Tetrahedron Letters, 1962. Link (The foundational protocol for sulfinate-Grignard reactions).
-
BenchChem. "Methyl Benzenesulfonate vs. Other Methylating Agents." BenchChem Technical Guides, 2025. Link (Comparative safety and alkylation data).
-
Maitro, G., et al. "Palladium-catalyzed synthesis of allyl sulfoxides from sulfinate anions." Organic Letters, 2006. Link (Discusses sulfinate anion reactivity).
- Kice, J. L. "Nucleophilic substitution at sulfinyl sulfur." Advances in Physical Organic Chemistry, 1980.
Sources
A Comparative Guide to the Kinetic Studies of Methyl Methanesulfinate and its Homologues: Unveiling Structure-Reactivity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, a nuanced understanding of reaction kinetics is paramount for process optimization, impurity profiling, and the rational design of novel molecular entities. Methyl methanesulfinate, as a key building block and a member of the broader class of sulfinate esters, presents a unique reactivity profile that warrants in-depth investigation. This guide provides a comparative analysis of the reaction rates of methyl methanesulfinate, contextualized with its higher homologues, ethyl and propyl methanesulfinate. By examining the subtle interplay of steric and electronic effects, this document aims to equip researchers with the foundational knowledge and practical methodologies to navigate the chemical space of simple alkyl sulfinates.
The core of this guide is built upon established principles of physical organic chemistry and draws from methodologies applied to analogous sulfur-containing compounds. While direct, side-by-side comparative kinetic data for the methyl, ethyl, and propyl methanesulfinate series is not extensively consolidated in the current literature, this guide synthesizes available information to present a coherent and predictive framework.
Mechanistic Underpinnings of Sulfinate Ester Reactivity
The reactivity of sulfinate esters is primarily centered around the electrophilic nature of the sulfur atom. Nucleophilic attack at this sulfur center is a key mechanistic pathway, leading to the displacement of the alkoxy group. The general mechanism for the alkaline hydrolysis of a simple alkyl sulfinate, such as methyl methanesulfinate, proceeds via a nucleophilic substitution at the sulfinyl sulfur.
This reaction is typically second-order, being first-order in both the sulfinate ester and the nucleophile (e.g., hydroxide ion)[1]. The reaction rate is sensitive to the electronic environment of the sulfur atom and the steric hindrance presented by both the alkyl group on the sulfur and the alkoxy leaving group.
Caption: Generalized mechanism of nucleophilic substitution at the sulfinyl sulfur.
Comparative Kinetic Data: A Predictive Analysis
The rate of nucleophilic attack on the sulfinyl sulfur is expected to be influenced by the steric bulk of the alkyl group (R' in R-S(=O)-OR'). An increase in the size of the alkyl group from methyl to ethyl, and then to propyl, is predicted to decrease the rate of reaction due to increased steric hindrance around the electrophilic sulfur center. This steric congestion raises the energy of the transition state, thereby increasing the activation energy and slowing the reaction.
Table 1: Predicted Relative Rates of Alkaline Hydrolysis for Alkyl Methanesulfinates
| Sulfinate Ester | Alkyl Group (R') | Predicted Relative Rate Constant (k_rel) | Rationale |
| Methyl Methanesulfinate | -CH₃ | 1.00 | Least steric hindrance, most accessible electrophilic center. |
| Ethyl Methanesulfinate | -CH₂CH₃ | < 1.00 | Increased steric bulk compared to methyl, hindering nucleophilic approach. |
| Propyl Methanesulfinate | -CH₂CH₂CH₃ | << 1.00 | Further increase in steric hindrance, leading to a slower reaction rate. |
Note: The relative rate constants are predictive and for illustrative purposes to demonstrate the expected trend based on steric effects.
Experimental Protocols
To empirically determine and compare the reaction rates of methyl, ethyl, and propyl methanesulfinate, a robust and self-validating experimental workflow is essential. The following protocols provide a framework for the synthesis of the requisite sulfinate esters and the subsequent kinetic analysis of their hydrolysis.
Synthesis of Alkyl Methanesulfinates
A common and effective method for the synthesis of sulfinate esters is the reaction of a sulfinyl chloride with the corresponding alcohol in the presence of a non-nucleophilic base to scavenge the HCl produced.
Sources
Comparative Guide: Methyl Methanesulfinate vs. Methyl Methanesulfonate DNA Reactivity
Executive Summary
In the landscape of genotoxic impurities (GTIs), Methyl Methanesulfonate (MMS) is the industry-standard reference for alkylating agents. However, its structural analog, Methyl Methanesulfinate (MMS-inate) , frequently arises as a cryptic impurity during the synthesis of mesylate salts, particularly when sulfur oxidation is incomplete.
While both compounds act as electrophilic methylating agents, their chemical behaviors diverge significantly due to the oxidation state of the sulfur atom. This guide defines the "cross-reactivity" of these two agents not as a chemical interaction between them, but as their shared biological mechanism : both target identical nucleophilic sites on DNA (primarily N7-guanine), resulting in an indistinguishable mutation spectrum. The critical difference lies in their hydrolytic stability and analytical detectability .
| Feature | Methyl Methanesulfonate (MMS) | Methyl Methanesulfinate (MMS-inate) |
| CAS Registry | 66-27-3 | 20277-69-4 |
| Structure | ||
| Sulfur Oxidation | +6 | +4 |
| Primary DNA Adduct | N7-Methylguanine (N7-MeG) | N7-Methylguanine (N7-MeG) |
| Mutagenicity | Strong Clastogen / Weak Mutagen | Mutagenic (Ames Positive) |
| Hydrolytic Stability | Moderate ( | Low (Rapid hydrolysis/oxidation) |
Mechanistic Divergence & Chemical Identity
To understand the cross-reactivity with DNA, one must first distinguish the electrophilic "warhead" of each molecule. Both compounds react via an
The Electrophilic Attack
-
MMS (Sulfonate): The leaving group is the methanesulfonate anion (
). This is a highly stable, weak base, making MMS a "hard" electrophile (though softer than nitrosoureas). It follows predictable second-order kinetics. -
MMS-inate (Sulfinate): The leaving group is the methanesulfinate anion (
). Sulfinates are chiral at the sulfur atom and chemically less stable. The leaving group is more nucleophilic than the sulfonate, which can lead to complex equilibrium reactions in solution.
Pathway Visualization
The following diagram illustrates how distinct parent molecules converge on the same biological lesion.
Figure 1: Convergence of Sulfonate and Sulfinate pathways. Both agents alkylate DNA at the same position, generating identical genotoxic lesions despite different leaving groups.
DNA Adduct Profiles: The "Cross-Reactivity"
When researchers ask about "cross-reactivity" in this context, they typically refer to two scenarios:
-
Biological Cross-Reactivity: Do they modify the same targets?
-
Analytical Cross-Reactivity: Does a test for MMS detect MMS-inate?
Biological Cross-Reactivity (Confirmed)
Both agents are methyl donors . Consequently, the DNA adducts formed are chemically identical.
-
Major Adduct (>70%): N7-Methylguanine (N7-MeG) . This adduct is relatively non-mutagenic but prone to depurination, leading to abasic sites and strand breaks (clastogenicity).
-
Minor Adduct (<1%): O6-Methylguanine (O6-MeG) . This is the highly mutagenic lesion responsible for GC
AT transitions. -
Verdict: Because the methyl group is identical, the ratio of N7/O6 alkylation (Swain-Scott s-value) is similar. Therefore, MMS-inate mimics MMS toxicity completely at the DNA level.
Analytical Cross-Reactivity (Risk)
If you are using an immuno-slot blot or mass spectrometry assay designed to detect N7-Methylguanine, the assay will be positive for both compounds. The assay cannot distinguish which agent caused the damage.
-
Implication: If you detect high levels of N7-MeG in a sample treated with a "pure" mesylate drug, it could be due to residual MMS or MMS-inate.
Comparative Mutagenicity Data[1]
While the adducts are the same, the potency differs due to bioavailability and stability.
| Parameter | Methyl Methanesulfonate (MMS) | Methyl Methanesulfinate (MMS-inate) |
| Ames Test (Salmonella) | Positive (Strain TA100, TA1535) | Positive (Strain TA100) |
| Potency Factor | Moderate. Often used as a positive control. | Generally comparable or slightly lower due to instability. |
| Mechanism of Action | Direct-acting alkylator (No S9 needed). | Direct-acting alkylator.[1] |
| Stability in Media | Hydrolyzes slowly ( | Hydrolyzes rapidly. May degrade before reaching nuclear DNA in vivo. |
Key Insight: MMS is often considered a "super-clastogen" rather than a super-mutagen because the N7-alkylation leads to strand breaks. MMS-inate, sharing this mechanism, should be treated with the same level of containment and regulatory caution (TTC limit of 1.5 µ g/day ).
Experimental Protocols: Distinguishing the Agents
Since both agents produce the same DNA damage, you cannot use DNA adduct analysis to distinguish them. You must use chromatographic separation of the parent molecules.
Protocol A: GC-MS Separation (The Gold Standard)
This protocol separates the volatile esters based on boiling point and polarity before mass spectral detection.
Prerequisites:
-
Gas Chromatograph coupled to Single Quadrupole or Triple Quadrupole MS.
-
Column: DB-624 or equivalent (Cyanopropylphenyl dimethyl polysiloxane) for volatile impurities.
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve Drug Substance (API) in extraction solvent (e.g., Methylene Chloride or Methyl tert-butyl ether).
-
Critical Step: Add deuterated internal standard (MMS-d3). Note: There is no commercial MMS-inate-d3; use MMS-d3 for relative retention time (RRT) reference.
-
-
Derivatization (Optional but Recommended):
-
Direct injection is possible, but derivatization with sodium diethyldithiocarbamate can improve sensitivity for sulfonates. Note: Sulfinates may not react identically to this derivatization.Direct injection is preferred for simultaneous detection.
-
-
GC Parameters:
-
Injector Temp: 220°C (Splitless).
-
Oven Program: 40°C (hold 2 min)
10°C/min 240°C.
-
-
Detection:
-
MMS: Monitor ion m/z 79 (
) and m/z 110 (Molecular Ion). -
MMS-inate: Monitor ion m/z 63 (
) and m/z 94 (Molecular Ion). -
Differentiation: MMS-inate elutes earlier than MMS due to lower boiling point and different polarity.
-
Protocol B: NBP Alkylation Assay (Total Alkylation Potential)
Use this to quantify the total genotoxic burden (MMS + MMS-inate) without distinguishing them.
-
Reagent: 4-(p-nitrobenzyl)pyridine (NBP).
-
Reaction: Mix sample with 5% NBP in acetone at 60°C for 30 mins.
-
Development: Add 50% Triethylamine.
-
Readout: Measure Absorbance at 560 nm (Purple color).
-
Result: Both MMS and MMS-inate yield a positive purple complex. This confirms "cross-reactivity" in chemical alkylation potential.
Analytical Decision Workflow
Use the following logic to determine which agent is present in your drug substance.
Figure 2: Analytical decision tree for distinguishing sulfonate vs. sulfinate impurities.
References
-
Teasdale, A., et al. (2010).[2] "Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid." Journal of Pharmaceutical and Biomedical Analysis.
-
Eder, E., et al. (1982).
-unsaturated carbonyl compounds and their relation to mutagenicity." Environmental Health Perspectives. -
International Conference on Harmonisation (ICH). (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." ICH Guidelines.
-
NTP (National Toxicology Program). (2016). "Report on Carcinogens, Fourteenth Edition: Methyl Methanesulfonate." U.S. Department of Health and Human Services.[3]
-
Snodin, D.J. (2010). "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology.
Sources
A Comparative Toxicological Analysis of Sulfinate and Sulfonate Esters: A Guide for Researchers
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the toxicological profiles of sulfinate and sulfonate esters. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper, mechanistic understanding of the toxicological risks associated with these two classes of compounds. We will delve into the fundamental chemical properties that drive their biological activity, supported by established experimental data for sulfonate esters and a scientifically-grounded theoretical assessment for sulfinate esters, for which public toxicological data is notably scarce.
Introduction: Ubiquity and Concern in Pharmaceutical Development
Sulfonate and, to a lesser extent, sulfinate esters are chemical functionalities that can be encountered during pharmaceutical manufacturing processes. Sulfonate esters, in particular, are recognized as a class of potentially genotoxic impurities (PGIs) that can arise from the reaction of sulfonic acids with alcohol solvents, often used in salt formation steps.[1][2] Their potential to cause DNA damage, even at trace levels, has led to stringent regulatory control under guidelines such as ICH M7.[3][4]
Sulfinate esters are structurally related to sulfonate esters, with one fewer oxygen atom attached to the sulfur. While less commonly discussed as process impurities, their structural similarity warrants a thorough toxicological evaluation. This guide aims to provide a comparative framework to understand and predict the potential risks associated with both classes of compounds.
The Chemical Basis of Toxicity: A Tale of Two Leaving Groups
The primary mechanism by which small alkyl esters of sulfonic acids exert their genotoxic effects is through alkylation of DNA .[5][6] This occurs when the ester acts as an electrophile, transferring its alkyl group to a nucleophilic site on a DNA base (e.g., the N7 position of guanine).[7] This alkylation can lead to DNA damage, mutations, and, ultimately, an increased risk of cancer.[8]
The efficiency of a compound as an alkylating agent is largely determined by two key factors: the electrophilicity of the carbon atom being transferred and the ability of the remaining portion of the molecule to depart as a stable leaving group . It is in this latter aspect that the fundamental difference between sulfonate and sulfinate esters lies.
Sulfonate Esters: Potent Alkylating Agents with an Excellent Leaving Group
Sulfonate anions (RSO₃⁻) are the conjugate bases of strong sulfonic acids (RSO₃H), which have pKa values in the range of -2 to -7.[9][10] This high acidity means that the corresponding sulfonate anion is a very weak base and, consequently, an excellent leaving group .[11][12] The negative charge on the sulfonate anion is highly stabilized through resonance delocalization across three oxygen atoms.[12] This inherent stability facilitates the departure of the sulfonate group during a nucleophilic substitution reaction, making alkyl sulfonate esters potent alkylating agents.[13][14][15]
Sulfinate Esters: A Theoretical Assessment of Reduced Alkylating Potential
Direct experimental data on the genotoxicity of sulfinate esters is scarce. However, we can infer their potential toxicological profile by examining their chemical reactivity in comparison to sulfonate esters.
Sulfinate anions (RSO₂⁻) are the conjugate bases of sulfinic acids (RSO₂H). Sulfinic acids are significantly weaker acids than sulfonic acids, with pKa values typically in the range of 1-3.[16][17] This means that the sulfinate anion is a stronger base than the sulfonate anion. In the context of nucleophilic substitution reactions, a stronger base is a poorer leaving group .[11]
The reduced leaving group ability of the sulfinate anion suggests that alkyl sulfinate esters are likely to be less potent alkylating agents than their sulfonate ester counterparts. The energy barrier for the departure of a sulfinate anion is higher, making the transfer of the alkyl group to a biological nucleophile like DNA less favorable.
While alkyl sulfinates are generally considered less reactive as alkylating agents due to the poorer leaving group, the sulfur atom in a sulfinate ester can also exhibit electrophilic character.[18][19][20] However, for the purposes of DNA alkylation at the carbon atom of the ester's alkyl group, the leaving group ability of the sulfinate moiety is the more critical factor.
Comparative Toxicological Profile
The following table summarizes the known toxicological data for sulfonate esters and the inferred profile for sulfinate esters based on chemical principles.
| Toxicological Endpoint | Sulfonate Esters | Sulfinate Esters (Inferred) |
| Genotoxicity | Positive . Widely recognized as genotoxic and mutagenic.[6][10][21] | Likely lower potential than sulfonates . The poorer leaving group ability of the sulfinate anion suggests a reduced capacity for DNA alkylation. However, in the absence of experimental data, a genotoxic potential cannot be entirely ruled out. |
| Mechanism of Toxicity | DNA Alkylation . Acts as potent alkylating agents via SN1 or SN2 mechanisms.[5] | Presumed to be DNA Alkylation (if active) . The mode of action would likely be similar to sulfonate esters, but with significantly lower potency. |
| Carcinogenicity | Considered potential human carcinogens . Classified as such due to their mutagenic properties.[8] | Unknown . No direct carcinogenicity data is available. Based on the inferred lower genotoxic potential, the carcinogenic risk is likely to be lower than that of sulfonate esters. |
| Regulatory Status | Strictly controlled as potential genotoxic impurities under guidelines like ICH M7.[3][4] | Not specifically regulated . The lack of data and lower presumed risk means they are not currently a primary focus of regulatory concern in the same way as sulfonate esters. |
Experimental Protocols for Genotoxicity Assessment
To definitively assess the genotoxic potential of any new chemical entity, including sulfinate esters, a battery of standardized tests is required. The following are detailed protocols for key in vitro and in vivo assays recommended by the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
The Ames test is a widely used method for detecting gene mutations induced by chemical substances.[14][22][23][24]
Principle: This assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is incubated with the bacteria, and its mutagenic potential is assessed by its ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
Step-by-Step Methodology:
-
Strain Preparation: Grow overnight cultures of the selected bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).
-
Metabolic Activation: Prepare an S9 fraction from the liver of rats induced with a suitable agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). This is used to simulate mammalian metabolism.
-
Plate Incorporation Method:
-
To 2.0 mL of molten top agar at 45°C, add:
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test substance solution at various concentrations.
-
0.5 mL of S9 mix (for metabolic activation) or buffer (without metabolic activation).
-
-
Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Mammalian Cell Micronucleus Test - OECD 487
This test detects damage to chromosomes or the mitotic apparatus.[1][3][25][26]
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates chromosomal damage.
Step-by-Step Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.
-
Exposure: Treat the cells with at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours). Include positive and negative controls.
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one mitosis.
-
Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with a suitable dye (e.g., Giemsa or a fluorescent DNA stain like DAPI).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Cytotoxicity Assessment: Determine the cytotoxicity of the test substance, for example, by calculating the Replication Index (RI) or Cytokinesis-Block Proliferation Index (CBPI).
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
In Vivo Mammalian Alkaline Comet Assay - OECD 489
This assay detects DNA strand breaks in individual cells.[2][27][28]
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis at a high pH. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
Step-by-Step Methodology:
-
Animal Dosing: Treat animals (typically rodents) with the test substance, usually via the intended clinical route of administration, at three dose levels. Include a vehicle control and a positive control group.
-
Tissue Collection: At an appropriate time after the last dose, collect the target tissue(s) of interest.
-
Cell/Nuclei Isolation: Prepare a single-cell suspension from the collected tissues.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank containing a high pH buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (e.g., % tail DNA). A statistically significant increase in DNA damage in the treated groups compared to the vehicle control indicates genotoxicity.
Conclusion and Recommendations
The toxicological profile of sulfonate esters is well-established, with their genotoxicity driven by their potent alkylating ability. This is a direct consequence of the excellent leaving group character of the sulfonate anion.
In contrast, the toxicological profile of sulfinate esters remains largely uncharacterized by experimental data. However, based on fundamental chemical principles, the sulfinate anion is a poorer leaving group than the sulfonate anion. This strongly suggests that sulfinate esters are likely to be significantly less potent as DNA alkylating agents and, therefore, would be expected to present a lower genotoxic and carcinogenic risk.
Recommendations for Drug Development Professionals:
-
Prioritize control of sulfonate esters: Continue to rigorously control the formation of sulfonate ester impurities in pharmaceutical manufacturing processes in accordance with regulatory guidelines.
-
Evaluate sulfinate esters on a case-by-case basis: While the inherent risk appears lower, the potential for genotoxicity of sulfinate esters cannot be entirely dismissed without experimental data. If the formation of a sulfinate ester impurity is suspected or identified, a risk assessment should be performed.
-
Consider in silico assessment: As a first step, computational toxicology models (e.g., QSAR) can be used to predict the mutagenic potential of a specific sulfinate ester.[26][29]
-
Conduct in vitro testing if necessary: If in silico models indicate a potential for genotoxicity, or if there is a high level of uncertainty, a tiered approach to in vitro testing, starting with the Ames test, is recommended to experimentally assess the mutagenic potential.
This guide provides a framework for understanding the relative toxicological risks of sulfinate and sulfonate esters. By combining an understanding of chemical reactivity with established toxicological principles and experimental protocols, researchers can make informed decisions to ensure the safety and quality of pharmaceutical products.
References
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Advances on genotoxic impurities of sulfonate esters in pharmaceuticals - ResearchGate. (2025, August 5). Retrieved from [Link]
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ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA). (2014, September 24). Retrieved from [Link]
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Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) - ICH. (2017, March 31). Retrieved from [Link]
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Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines - Veeprho. (2024, September 18). Retrieved from [Link]
- Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog. (2026, January 7).
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A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes | Organic Process Research & Development - ACS Publications - ACS.org. (2010, March 10). Retrieved from [Link]
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OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Retrieved from [Link]
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Structure-activity Considerations and in Vitro Approaches to Assess the Genotoxicity of 19 Methane-, Benzene- And Toluenesulfonic Acid Esters - PubMed. (2005, March 7). Retrieved from [Link]
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OECD 489: Alkaline comet assay (in vivo mammalian). Retrieved from [Link]
-
Groove- and sequence-selective alkylation of DNA by sulfonate esters tethered to lexitropsins - PubMed. (1992, May 19). Retrieved from [Link]
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OECD 476: Cell gene mutation tests (HPRT gene, in vitro mammalian). Retrieved from [Link]
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OECD 487: Cell micronucleus test (in vitro mammalian). Retrieved from [Link]
-
In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials - PMC. (2019, July 1). Retrieved from [Link]
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IN VITRO GENOTOXICITY TESTING STRATEGY - ThePSCI.eu. Retrieved from [Link]
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Sulfinic esters: Novel and versatile sulfenylating agents for biologically important thioethers synthesis - Chemical Review and Letters. (2023). Retrieved from [Link]
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In silico prediction of genotoxicity - PubMed. (2017, August 15). Retrieved from [Link]
-
Alkylation with Functionalised Alkanes - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]
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A comparison of several modern alkylating agents - arkat usa. (2009). Retrieved from [Link]
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Identification of in vitro metabolites of an Allium organosulfur compound and environmental toxicity prediction as part of its risk assessment - PubMed. (2023, July 15). Retrieved from [Link]
-
Sulfinic acid - Wikipedia. Retrieved from [Link]
-
Ames Test - Confirmatory test included - OECD 471 - Vivotecnia. Retrieved from [Link]
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GLP OECD 471 Ames Test - Scantox. Retrieved from [Link]
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Test No. 489: In Vivo Mammalian Alkaline Comet Assay | OECD. (2014, September 26). Retrieved from [Link]
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Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. Retrieved from [Link]
-
In vitro evaluation of dimethane sulfonate analogues with potential alkylating activity and selective renal cell carcinoma cytotoxicity - AACR Journals. (2004, July 13). Retrieved from [Link]
-
Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres - PMC. (2023, March 2). Retrieved from [Link]
-
Mechanism of formation of alkyl sulfonates from a sulfonic acid and a short-chain aliphatic alcohol in a binary system. - ResearchGate. Retrieved from [Link]
-
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data | The Journal of Organic Chemistry - ACS Publications. (2013, November 26). Retrieved from [Link]
-
Recent advances in the synthesis and transformations of sulfinate esters - RSC Publishing. (2021). Retrieved from [Link]
-
In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review - MDPI. (2022, August 29). Retrieved from [Link]
-
Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Study Report Title: In vivo Alkaline Comet Assay in Rats on PSF-208-HD. Retrieved from [Link]
-
17.4: Sulfonic Acids - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]
-
In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review - PubMed. (2022, August 29). Retrieved from [Link]
-
Recommendations for conducting the in vivo alkaline Comet assay - SciSpace. Retrieved from [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for ... - PMC. (2010, April 29). Retrieved from [Link]
-
Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent - PMC. (2018, May 24). Retrieved from [Link]
-
Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging - PubMed. (2015, August 15). Retrieved from [Link]
-
Comparing the acidity of carboxylic acid, sulfonic acid and sulfinic acid - YouTube. (2022, February 11). Retrieved from [Link]
-
The pKa's of Aromatic Sulfinic Acids1 | The Journal of Organic Chemistry - ACS Publications. (1960, October 1). Retrieved from [Link]
-
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews - ACS Publications - ACS.org. (2019, June 25). Retrieved from [Link]
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates - ResearchGate. (2025, August 10). Retrieved from [Link]
-
What Makes A Good Leaving Group? - Master Organic Chemistry. (2026, January 22). Retrieved from [Link]
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Sulfinimidate Esters as an Electrophilic Sulfinimidoyl Motif Source: Synthesis of N-Protected Sulfilimines from Grignard Reagents - Organic Chemistry Portal. (2021). Retrieved from [Link]
-
Sulfinimidate Esters as an Electrophilic Sulfinimidoyl Motif Source: Synthesis of N -Protected Sulfilimines from Grignard Reagents | Request PDF - ResearchGate. Retrieved from [Link]
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Leaving Group Conversions Sulfonate Esters - YouTube. (2015, March 23). Retrieved from [Link]
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Safety Operating Guide
Methyl methanesulfinate proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development teams on the safe handling of highly reactive electrophiles. Methyl methanesulfinate (MMSi, CAS 666-15-9) is a prime example of a compound that requires rigorous, mechanistically sound disposal protocols. It is a potent sulfinate ester often generated as a byproduct or genotoxic impurity (GTI) during pharmaceutical synthesis.
This guide provides the definitive operational and disposal plan for MMSi, ensuring your laboratory maintains both scientific integrity and uncompromising safety standards.
Mechanistic Overview of MMSi Hazards
The core hazard of MMSi lies in its highly reactive electrophilic center. It acts as a potent alkylating agent, capable of reacting with nucleophilic sites on DNA via SN1 or SN2 mechanisms. This alkylation process replaces sulfate anions to form covalent bonds with DNA, which can lead to base mismatches, chain breaks, and severe genetic damage even at parts-per-million (ppm) concentrations[1].
Because of this extreme genotoxicity, MMSi cannot be disposed of directly into standard organic or aqueous waste streams. It must undergo in-situ chemical deactivation to dismantle its electrophilic reactivity before it ever leaves the primary containment zone.
The Chemistry of Deactivation: Causality and Choice
As a best practice in laboratory safety, we rely on two primary chemical mechanisms to neutralize alkylating sulfinate esters. Understanding the causality behind these choices ensures you are not just following steps, but actively controlling the chemistry:
-
Nucleophilic Quenching (Sodium Thiosulfate): The thiosulfate anion (
) acts as a large, soft nucleophile. It rapidly attacks the electrophilic O-methyl carbon of the ester via an SN2 pathway. This produces a harmless Bunte salt (methylthiosulfate) and the methanesulfinate anion. This method is highly preferred for routine disposal because it outcompetes biological nucleophiles, is less exothermic than strong alkali, and operates near neutral pH[2]. -
Alkaline Hydrolysis (Sodium Hydroxide): Hydroxide ions attack the sulfinyl sulfur atom directly. While MMSi hydrolyzes slowly in hot water, it undergoes ester cleavage with "great speed in the presence of alkali"[3]. This yields methanol and sodium methanesulfinate. However, this reaction can be highly exothermic and requires careful thermal management.
Quantitative Comparison of Deactivation Strategies
To ensure a self-validating protocol, select the appropriate deactivation matrix based on the volume and concentration of your MMSi waste.
| Parameter | Method A: 10% Sodium Thiosulfate ( | Method B: 1M Sodium Hydroxide (NaOH) |
| Primary Mechanism | SN2 Alkylation of Thiosulfate | Base-promoted Ester Hydrolysis |
| Reaction Kinetics | Moderate (2-4 hours for completion) | Rapid (Minutes to hours) |
| Exothermic Risk | Low to Moderate | High (Requires ice bath for >5g) |
| Volatile Byproducts | None | Methanol (Trace amounts) |
| Best Application | Routine liquid waste, spill cleanup | Bulk destruction, heavily contaminated glassware |
Step-by-Step Deactivation Protocols
Protocol A: Routine Liquid Waste Destruction (Thiosulfate Method)
Trustworthiness Note: Always maintain a minimum 5:1 molar excess of thiosulfate to ensure the complete consumption of the alkylating agent.
-
Containment: Perform all operations inside a certified chemical fume hood. Wear appropriate PPE (double nitrile gloves, lab coat, safety goggles).
-
Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate in a wide-mouth Erlenmeyer flask equipped with a magnetic stir bar.
-
Addition: Slowly add the MMSi-containing waste dropwise to the thiosulfate solution while stirring continuously. Crucial Causality: Never add the thiosulfate to the neat MMSi; adding the reactive agent to the quenching bath prevents localized thermal runaway and splattering.
-
Agitation: Stir the mixture vigorously at room temperature for a minimum of 4 hours. For volumes exceeding 50 mL of pure MMSi, stir overnight to guarantee complete quenching[2].
-
Validation & Disposal: Verify the pH is neutral. The deactivated solution, now containing non-toxic Bunte salts, must be collected in a designated aqueous hazardous waste container and labeled as "Deactivated MMSi / Thiosulfate Waste" for institutional incineration.
Protocol B: Surface Spill Decontamination (Alkaline Method)
-
Isolation: Evacuate the immediate area and ensure the fume hood sash is lowered to the safe operating height.
-
Absorption: Cover the liquid spill with an inert absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like paper towels for neat MMSi.
-
Neutralization: Carefully pour a 1M NaOH solution over the absorbent. Allow it to sit for 30 minutes to facilitate the rapid alkaline hydrolysis of the ester[3].
-
Collection: Scoop the neutralized slurry into a chemically compatible plastic container. Seal and label as hazardous solid waste.
-
Final Wash: Wash the spill surface with a 1% detergent solution, followed by water, and collect the rinsate.
Process Visualization
The following workflow illustrates the logical routing of MMSi waste based on the selected deactivation pathway.
Figure 1: Chemical workflow for the safe deactivation and disposal of MMSi.
References
-
Title: Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals Source: Oreate AI Blog URL: [Link]
-
Title: Working Safely with Carcinogens Guideline Source: UQ Policy and Procedure Library - The University of Queensland URL: [Link]
-
Title: Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride Source: ResearchGate URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
